Arecaidine hydrochloride
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-methyl-3,6-dihydro-2H-pyridine-5-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2.ClH/c1-8-4-2-3-6(5-8)7(9)10;/h3H,2,4-5H2,1H3,(H,9,10);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVDNPNYIBGXPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC=C(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6018-28-6 | |
| Record name | Arecaidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6018-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ARECAIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP6QLQ4M8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Arecaidine Hydrochloride: A Technical Overview of its Mechanism as a GABA Uptake Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine hydrochloride, a key alkaloid found in the areca nut, is a recognized inhibitor of γ-aminobutyric acid (GABA) uptake. This technical guide provides an in-depth analysis of its mechanism of action, consolidating available quantitative data, detailing experimental methodologies from seminal studies, and visualizing the involved pathways. Arecaidine's primary interaction appears to be with the proton-coupled amino acid transporter 1 (PAT1), where it acts as a substrate and competitive inhibitor. Its direct effects on the primary GABA transporters (GATs) are less characterized quantitatively. This document aims to provide a comprehensive resource for researchers investigating GABAergic signaling and developing novel therapeutics.
Introduction
γ-Aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, and its synaptic concentration is tightly regulated by GABA transporters (GATs). Inhibition of these transporters can potentiate GABAergic neurotransmission, a mechanism of action for several anticonvulsant and anxiolytic drugs. Arecaidine, a derivative of arecoline, has been identified as an inhibitor of GABA uptake, contributing to the psychoactive effects of areca nut consumption.[1][2] Understanding the precise mechanism of this compound's interaction with GABA transport systems is crucial for its potential pharmacological applications and for elucidating the broader landscape of GABAergic modulation.
Mechanism of Action
This compound's role as a GABA uptake inhibitor is multifaceted, with evidence pointing to its interaction with at least two distinct transporter families.
Interaction with GABA Transporters (GATs)
Early research by Lodge and colleagues (1977) first established that arecaidine inhibits the uptake of GABA in slices of the cat spinal cord and cerebellum.[1] This study demonstrated that arecaidine could enhance the inhibitory actions of GABA on neuronal firing, consistent with an elevation of extracellular GABA levels due to uptake inhibition.[1] However, specific quantitative data on the direct inhibition of the primary GABA transporter subtypes (GAT1, GAT2, GAT3, and BGT1) by this compound remains limited in publicly available literature.
Interaction with Proton-Coupled Amino Acid Transporter 1 (PAT1)
More recent studies have elucidated a significant interaction between arecaidine and the proton-coupled amino acid transporter 1 (PAT1, also known as SLC36A1). A study by Voigt and colleagues (2013) demonstrated that arecaidine is a substrate for hPAT1 and acts as a competitive inhibitor of L-proline uptake.[3] This interaction is characterized by a relatively low affinity. The transport of arecaidine by PAT1 is an electrogenic process.[4] Given that PAT1 is expressed in the intestinal epithelium, this transporter may be primarily responsible for the intestinal absorption of arecaidine.[4]
The following diagram illustrates the proposed mechanism of this compound's interaction with GABA transporters and PAT1.
Quantitative Data
The following table summarizes the available quantitative data for the interaction of this compound with relevant transporters.
| Compound | Transporter | Assay System | Measured Value (Ki) | Reference |
| Arecaidine | hPAT1 (SLC36A1) | L-[³H]proline uptake inhibition in hPAT1-transfected HeLa cells | 3.8 mM | [4] |
Note: IC50 and Ki values for the direct inhibition of GAT1, GAT2, GAT3, and BGT1 by this compound are not well-documented in the reviewed literature.
Experimental Protocols
Detailed methodologies from the key studies are provided below to facilitate replication and further investigation.
GABA Uptake Inhibition in Cat Brain Slices (Lodge et al., 1977)
This protocol describes the in vitro measurement of radiolabeled GABA uptake into tissue slices.
-
Tissue Preparation: Slices of cat spinal cord and cerebellum were used.
-
Incubation: The slices were incubated in a physiological solution containing radiolabeled GABA.
-
Inhibitor Addition: Arecaidine was added to the incubation medium at various concentrations to assess its effect on GABA uptake.
-
Measurement: The amount of radioactivity accumulated in the tissue slices was measured to determine the extent of GABA uptake and its inhibition by arecaidine.
-
Control: Control experiments were performed in the absence of arecaidine to establish baseline GABA uptake.
The following diagram outlines the experimental workflow for the GABA uptake assay.
L-[³H]proline Uptake Inhibition Assay in hPAT1-transfected HeLa Cells (Voigt et al., 2013)
This protocol details the method used to determine the affinity of arecaidine for the human PAT1 transporter.
-
Cell Culture and Transfection: HeLa cells were transiently transfected with hPAT1-cDNA.
-
Uptake Assay:
-
Transfected cells were incubated with a solution containing L-[³H]proline.
-
Arecaidine was added at various concentrations to compete with L-[³H]proline for uptake via hPAT1.
-
-
Kinetic Analysis: The inhibition of L-[³H]proline uptake by arecaidine was measured, and kinetic analyses were performed to determine the manner of inhibition (competitive) and the affinity constant (Ki).
-
Electrophysiological Measurements: In a separate experiment, hPAT1-expressing Xenopus laevis oocytes were used to measure the transmembrane transport of arecaidine electrophysiologically, confirming it as a substrate.[4]
Discussion and Future Directions
The available evidence strongly suggests that this compound's effects on the GABAergic system are, at least in part, mediated by its interaction with the PAT1 transporter. Its identification as a substrate and competitive inhibitor of PAT1 provides a clear mechanism for its absorption and potential indirect influence on GABA homeostasis.
However, a significant gap remains in our understanding of arecaidine's direct effects on the primary GABA transporters (GAT1, GAT2, GAT3, and BGT1). The initial findings by Lodge et al. (1977) indicate a direct inhibitory effect on GABA uptake in native tissue, but quantitative data (IC50/Ki values) for specific GAT subtypes are lacking. Future research should focus on:
-
Characterizing the interaction of this compound with individual GAT subtypes using cell lines stably expressing each transporter to determine its affinity and selectivity.
-
Investigating the potential interplay between PAT1 and GATs in modulating synaptic GABA concentrations.
-
Exploring the structure-activity relationship of arecaidine analogues to identify more potent and selective inhibitors of either PAT1 or specific GATs.
A thorough understanding of these aspects will be critical for evaluating the therapeutic potential of this compound and for designing novel drugs targeting the GABAergic system.
Conclusion
This compound acts as a GABA uptake inhibitor, with a well-characterized mechanism involving its function as a substrate and competitive inhibitor of the PAT1 transporter. While its direct inhibitory effects on GATs were noted in early studies, a detailed quantitative characterization across the different GAT subtypes is still required. This technical guide provides a consolidated overview of the current knowledge, highlighting the need for further research to fully elucidate the pharmacological profile of this areca nut alkaloid.
References
- 1. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Method to Monitor GABA Loading into Synaptic Vesicles by Combining Patch Pipette Perfusion and Intracellular, Caged-GABA Photolysis in Brain Slice Preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Transport of the areca nut alkaloid arecaidine by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Muscarinic Acetylcholine Receptor (mAChR) Agonist Profile of Arecaidine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the muscarinic acetylcholine receptor (mAChR) agonist properties of Arecaidine hydrochloride. Arecaidine, a key alkaloid found in the areca nut, is known to interact with the central and peripheral nervous systems.[1] This document synthesizes available quantitative data on its binding affinity and functional potency at mAChR subtypes, details the experimental protocols for its characterization, and illustrates the associated signaling pathways. The information presented is intended to support further research and drug development efforts targeting the cholinergic system.
Introduction to Arecaidine and Muscarinic Receptors
Arecaidine is a bioactive alkaloid derived from the areca nut.[1] Its hydrochloride salt is the form commonly used in research settings. Arecaidine and its esters have been investigated for their effects on muscarinic acetylcholine receptors (mAChRs), a family of G-protein coupled receptors (GPCRs) that are pivotal in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.
There are five subtypes of muscarinic receptors (M1-M5), which are broadly classified based on their primary G-protein coupling. M1, M3, and M5 receptors typically couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling cascades.[2] In contrast, M2 and M4 receptors primarily couple to Gi/o proteins, which inhibit adenylyl cyclase and modulate ion channel activity.[2] The diverse expression and function of these receptor subtypes make them attractive targets for therapeutic intervention in a range of disorders.
While much of the recent research has focused on the antagonist properties of various synthetic arecaidine derivatives, this guide will focus on the available data regarding the agonist activity of this compound itself.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for Arecaidine and its closely related derivatives at the five human muscarinic acetylcholine receptor subtypes (hM1-hM5). It is important to note that comprehensive agonist potency (EC50) and efficacy data for this compound across all five subtypes is limited in the readily available literature. Much of the detailed characterization has been performed on its esters, such as Arecaidine Propargyl Ester (APE).
| Compound | Receptor Subtype | Binding Affinity (Ki) [nM] | Reference(s) |
| Arecaidine Hydrobenzoin Ester ((R,R)-isomer) | hM1 | 99 ± 19 | [3] |
| hM2 | 1900 ± 300 | [3] | |
| hM3 | 1300 ± 600 | [3] | |
| hM4 | 700 ± 300 | [3] | |
| hM5 | 600 ± 75 | [3] | |
| Arecaidine Hydrobenzoin Ester ((S,S)-isomer) | hM1 | 800 ± 200 | [3] |
| hM2 | 8000 ± 2000 | [3] | |
| hM3 | 1600 ± 300 | [3] | |
| hM4 | 2700 ± 600 | [3] | |
| hM5 | 1300 ± 300 | [3] | |
| Arecaidine Hydrobenzoin Ester (racemic) | hM1 | 380 ± 90 | [3] |
| hM2 | 3700 ± 1000 | [3] | |
| hM3 | 3200 ± 500 | [3] | |
| hM4 | 1600 ± 200 | [3] | |
| hM5 | 970 ± 90 | [3] |
Note: The hydrobenzoin esters of arecaidine were found to be antagonists at the M1 receptor.
| Compound | Receptor & Tissue | Agonist Potency (-log EC50) | Reference(s) |
| Arecaidine Propargyl Ester (APE) | M2 (guinea-pig isolated atria) | 8.22 | [4][5] |
| M2 (guinea-pig ileum) | 7.77 | [4][5] | |
| Arecaidine 2-butynyl ester | M2 (cardiac) | - | [6] |
| Arecaidine 2-pentynyl ester | M1 and M2 | approximately equipotent with APE | [4] |
| Arecaidine 2-hexynyl derivative | M2 (atria) | 6.80 | [4] |
| M2 (ileum) | 6.70 | [4] |
Note: Arecaidine propargyl ester and its analogues are derivatives of arecaidine and the data should be interpreted with this in mind. Arecaidine itself has been described as a specific M2-agonist, though detailed quantitative potency data is sparse in the cited literature.[7][8]
Signaling Pathways
Activation of muscarinic acetylcholine receptors by an agonist like this compound initiates a cascade of intracellular events that are dependent on the receptor subtype and the G-protein to which it couples.
M1, M3, and M5 Receptor Signaling (Gq/11 Pathway)
The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins.[2] Upon agonist binding, the Gαq subunit activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. The elevated intracellular Ca2+ and DAG together activate protein kinase C (PKC), which in turn phosphorylates a variety of downstream targets, leading to diverse cellular responses.
References
- 1. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Arecaidine's Selectivity for the M2 Muscarinic Subtype: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine, a pyridine alkaloid derived from the areca nut, and its analogs have been investigated for their interaction with muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth analysis of the selectivity of arecaidine and its derivatives, particularly focusing on the M2 muscarinic receptor subtype. While comprehensive binding data for arecaidine hydrochloride across all five muscarinic subtypes (M1-M5) is limited in publicly available literature, functional studies consistently demonstrate its activity as a specific M2 receptor agonist. Furthermore, its derivative, arecaidine propargyl ester (APE), is a well-established and potent M2-selective agonist, for which more extensive binding and functional data are available. This guide summarizes the current state of knowledge, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows to support further research and drug development efforts in this area.
Introduction
Muscarinic acetylcholine receptors are a family of five G protein-coupled receptors (GPCRs), designated M1 through M5, which mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype is predominantly found in the heart, where it mediates the negative chronotropic and inotropic effects of vagal stimulation, and in presynaptic nerve terminals, where it inhibits neurotransmitter release. Due to its significant physiological roles, the M2 receptor is a key target for the development of therapeutic agents for cardiovascular and neurological disorders.
Arecaidine has been identified as a muscarinic agonist with a preference for the M2 subtype.[1][2] This selectivity has led to its use as a pharmacological tool to investigate M2 receptor function. This guide will delve into the quantitative evidence for this selectivity, the methodologies used to determine it, and the signaling pathways involved.
Quantitative Analysis of Arecaidine and its Analogs at Muscarinic Receptors
Binding Affinity Data
The following table summarizes the available binding affinity data for arecaidine propargyl ester (APE) at human M1-M5 muscarinic receptors.
| Compound | Receptor Subtype | Ki (µM) |
| Arecaidine Propargyl Ester | M1 | 1.23 |
| M2 | 0.0871 | |
| M3 | 0.851 | |
| M4 | 0.977 | |
| M5 | 0.933 |
Data sourced from Cayman Chemical product information sheet, citing Scapecchi, S., et al. (2006).
Functional Activity Data
Functional assays provide further evidence for the M2 selectivity of arecaidine and its analogs. The following table presents the potency of arecaidine propargyl ester (APE) in functional assays on tissues rich in specific muscarinic receptor subtypes.
| Compound | Tissue Preparation | Predominant Receptor | -log EC50 |
| Arecaidine Propargyl Ester | Guinea-pig isolated atria | M2 | 8.22 |
| Guinea-pig isolated ileum | M2/M3 | 7.77 |
Data sourced from Moser et al. (1989).[3]
The higher potency in the atria, which predominantly expresses M2 receptors, compared to the ileum, which has a mixed M2 and M3 population, suggests a functional selectivity for the M2 subtype.[3]
Experimental Protocols
The following sections detail the methodologies commonly employed to assess the binding and functional activity of compounds like arecaidine at muscarinic receptors.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity of a test compound for a specific receptor subtype. A common protocol involves the use of a non-selective muscarinic antagonist radioligand, such as [3H]-N-methylscopolamine ([3H]-NMS), and cell membranes expressing a single subtype of muscarinic receptor.
Objective: To determine the inhibitory constant (Ki) of a test compound at a specific muscarinic receptor subtype.
Materials:
-
Cell membranes from CHO-K1 or HEK293 cells stably expressing a single human muscarinic receptor subtype (M1, M2, M3, M4, or M5).
-
[3H]-N-methylscopolamine ([3H]-NMS) as the radioligand.
-
Test compound (e.g., this compound).
-
Atropine or another high-affinity non-selective muscarinic antagonist for determination of non-specific binding.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation cocktail.
-
Scintillation counter.
-
Filtration apparatus.
Procedure:
-
Membrane Preparation: Thaw the frozen cell membrane preparation on ice and resuspend in ice-cold binding buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Binding buffer.
-
Non-specific Binding: A high concentration of a non-selective antagonist (e.g., 1 µM atropine).
-
Test Compound: Serial dilutions of the test compound.
-
-
Radioligand Addition: Add [3H]-NMS to all wells at a concentration near its Kd (typically 0.1-1.0 nM).
-
Membrane Addition: Add the resuspended cell membranes to all wells. The final assay volume is typically 200-250 µL.
-
Incubation: Incubate the plate at room temperature or 30°C for 60-180 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound from the competition binding curve using non-linear regression analysis. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
M2 Receptor Functional Assay: Inhibition of Adenylyl Cyclase
M2 muscarinic receptors are coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of a test compound at the M2 receptor by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Materials:
-
CHO or HEK293 cells stably expressing the human M2 muscarinic receptor.
-
Cell culture medium and supplements.
-
Forskolin (an adenylyl cyclase activator).
-
Test compound (e.g., this compound).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Plate reader compatible with the chosen assay kit.
Procedure:
-
Cell Culture: Culture the M2 receptor-expressing cells in appropriate medium until they reach the desired confluency.
-
Cell Plating: Seed the cells into 96-well plates and allow them to attach overnight.
-
Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes at 37°C.
-
Compound Addition: Add serial dilutions of the test compound to the wells and incubate for 15-30 minutes at 37°C.
-
Stimulation: Add a submaximal concentration of forskolin (e.g., 1-10 µM) to all wells (except for the basal control) to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for an additional 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and adding lysis buffer.
-
cAMP Measurement: Determine the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound. Determine the EC50 value using non-linear regression analysis.
M2 Muscarinic Receptor Signaling Pathway
The activation of the M2 muscarinic receptor by an agonist like arecaidine initiates a signaling cascade that leads to the inhibition of adenylyl cyclase.
Caption: M2 receptor-mediated inhibition of adenylyl cyclase.
Conclusion
The available evidence strongly supports the classification of arecaidine and its derivatives as M2-selective muscarinic agonists. While a complete binding profile for this compound across all five muscarinic subtypes remains to be fully elucidated, functional data and the binding affinities of its analog, arecaidine propargyl ester, demonstrate a clear preference for the M2 receptor. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the pharmacology of arecaidine and other muscarinic ligands. A deeper understanding of the M2 selectivity of arecaidine will be invaluable for the development of novel therapeutic agents targeting this important receptor.
References
- 1. Role of muscarinic receptor subtypes in central antinociception - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of muscarinic receptor subtypes in central antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of Arecaidine Hydrochloride in the Central Nervous System
A Technical Guide for Researchers and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological properties of arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut, with a specific focus on its activity within the central nervous system (CNS). Arecaidine is a metabolite of arecoline and is recognized primarily for its role as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3] This guide synthesizes current knowledge on its mechanism of action, pharmacokinetics, and pharmacodynamics, presenting quantitative data and experimental methodologies to support further research and development.
Mechanism of Action
This compound's principal mechanism of action in the CNS is the inhibition of GABA reuptake.[4][5][6] By blocking the transporters responsible for clearing GABA from the synaptic cleft, arecaidine potentiates the inhibitory effects of this neurotransmitter.
-
GABA Uptake Inhibition : Arecaidine has been shown to inhibit the uptake of GABA and the structurally similar β-alanine in slices of the cat spinal cord and cerebellum.[5] This inhibition enhances the postsynaptic actions of GABA, but not those of other inhibitory neurotransmitters like glycine or taurine.[5]
-
Transporter Interaction : Arecaidine is a substrate for the H+-coupled amino acid transporter 1 (PAT1, also known as SLC36A1) and acts as a competitive inhibitor of L-proline uptake.[1][2][3][7] The transport of arecaidine by hPAT1 is electrogenic and may be responsible for its intestinal absorption.[7]
-
Muscarinic Receptor Activity : Some evidence suggests that arecaidine may also act as a muscarinic acetylcholine receptor (mAChR) agonist, with a preference for the M2 subtype.[8] A derivative, arecaidine but-2-ynyl ester tosylate (ABET), has shown preferential binding to M2 and M4 receptors in computational models.[9]
Signaling Pathway of GABA Uptake Inhibition
The following diagram illustrates the primary mechanism of arecaidine at a GABAergic synapse.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Arecaidine - Wikipedia [en.wikipedia.org]
- 7. Transport of the areca nut alkaloid arecaidine by the human proton-coupled amino acid transporter 1 (hPAT1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - LKT Labs [lktlabs.com]
- 9. Anti-carcinogenic effects of arecaidine but-2-ynyl ester tosylate on breast cancer: proliferation inhibition and activation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Synthesis and Purification of Arecaidine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Arecaidine hydrochloride, a pivotal pyridine alkaloid and a potent GABA uptake inhibitor, is of significant interest in neuropharmacological research and drug development. This technical guide provides a comprehensive overview of the chemical synthesis and purification of this compound. Detailed methodologies for the synthesis of arecaidine via the hydrolysis of arecoline and a subsequent robust purification protocol involving recrystallization are presented. Quantitative data, including reaction yields and purity assessments, are systematically organized for clarity and comparative analysis. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthesis and purification processes, adhering to stringent design specifications for optimal readability and utility in a research and development setting.
Introduction
Arecaidine, with the chemical name 1-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid, is a key bioactive compound found in the nuts of the Areca catechu palm. Its hydrochloride salt is frequently utilized in research due to its stability and solubility. Arecaidine is recognized as a potent inhibitor of GABA uptake and an agonist of muscarinic acetylcholine receptors (mAChRs), making it a valuable tool for studying neurotransmitter systems and a potential scaffold for the development of novel therapeutics targeting neurological disorders.
This guide focuses on the practical aspects of preparing high-purity this compound, addressing the critical need for well-documented and reproducible experimental procedures in a professional laboratory environment.
Chemical Synthesis of Arecaidine
The most common and practical laboratory-scale synthesis of arecaidine involves the hydrolysis of its methyl ester, arecoline. Arecoline is the major alkaloid present in areca nuts and is commercially available, often as its hydrobromide or hydrochloride salt. Both acid- and base-catalyzed hydrolysis methods can be employed to convert arecoline to arecaidine.
Synthesis via Acid-Catalyzed Hydrolysis of Arecoline
Acid-catalyzed hydrolysis provides a direct route to arecaidine. The following protocol outlines a representative procedure.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve arecoline hydrobromide or hydrochloride (1 equivalent) in a 6 M aqueous solution of hydrochloric acid (HCl). The typical concentration is in the range of 0.1 to 0.5 M of the arecoline salt.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.
-
Isolation of Crude Product: The resulting solid residue is crude this compound. This material is typically carried forward to the purification step without further immediate processing.
Logical Relationship of Synthesis Steps
Caption: Workflow for the acid-catalyzed hydrolysis of arecoline.
Synthesis via Base-Catalyzed Hydrolysis of Arecoline
Base-catalyzed hydrolysis, often referred to as saponification, is an alternative method for the synthesis of arecaidine.
Experimental Protocol:
-
Reaction Setup: Dissolve arecoline hydrobromide or hydrochloride (1 equivalent) in an aqueous solution of a strong base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.5-2.0 equivalents). A co-solvent like methanol or ethanol can be used to improve solubility.
-
Reaction Conditions: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC or HPLC.
-
Work-up and Neutralization: Upon completion, cool the reaction mixture in an ice bath and carefully neutralize it with concentrated hydrochloric acid to a pH of approximately 7. This step is critical and should be done slowly to control the exothermic reaction.
-
Isolation of Arecaidine: The neutralized solution contains arecaidine. To isolate it, the water is typically removed under reduced pressure. The resulting solid will be a mixture of arecaidine and the inorganic salt (e.g., NaCl or KCl).
-
Conversion to Hydrochloride Salt: The crude arecaidine is then dissolved in a minimal amount of a suitable organic solvent (e.g., isopropanol), and any insoluble inorganic salts are removed by filtration. A solution of HCl in the same solvent (or ethereal HCl) is then added to precipitate this compound.
Purification of this compound
Purification of the crude this compound is essential to obtain a high-purity product suitable for research and development purposes. Recrystallization is the most effective method for this purification.
Experimental Protocol: Recrystallization
-
Solvent Selection: A suitable solvent system for the recrystallization of this compound is a mixture of a protic solvent in which it is soluble at elevated temperatures and an antisolvent in which it is less soluble at cooler temperatures. A common and effective system is ethanol and diethyl ether. Isopropanol can also be used.
-
Dissolution: Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Gentle heating on a hot plate may be necessary.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution. The solution is then hot-filtered through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The slow cooling promotes the formation of well-defined crystals. Once the solution has reached room temperature, it can be placed in an ice bath for 30-60 minutes to maximize crystal formation. If crystals do not form, scratching the inside of the flask with a glass rod can induce crystallization. Alternatively, a small amount of an antisolvent like diethyl ether can be added dropwise until the solution becomes slightly turbid, followed by cooling.
-
Isolation of Pure Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol or a mixture of ethanol and diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the purified this compound crystals under vacuum to a constant weight.
Experimental Workflow for Purification
Caption: Step-by-step workflow for the purification of this compound.
Quantitative Data
The following tables summarize the key quantitative parameters for the synthesis and purification of this compound.
Table 1: Synthesis of this compound - Reaction Parameters
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Starting Material | Arecoline Hydrobromide/Hydrochloride | Arecoline Hydrobromide/Hydrochloride |
| Key Reagents | 6 M Hydrochloric Acid | Sodium Hydroxide / Potassium Hydroxide |
| Reaction Temperature | 100-110 °C | Room Temperature to 50 °C |
| Reaction Time | 4-6 hours | 2-4 hours |
| Typical Crude Yield | > 90% | > 90% |
Table 2: Purification and Final Product Specifications
| Parameter | Value |
| Purification Method | Recrystallization |
| Recrystallization Solvent | Ethanol / Diethyl Ether |
| Typical Recovery Yield | 70-85% |
| Final Purity (HPLC) | ≥ 98%[1] |
| Appearance | White to off-white crystalline solid |
| Melting Point | Approx. 260 °C |
Signaling Pathways
While the primary focus of this guide is on the chemical synthesis and purification of this compound, it is important for the researcher to be aware of its biological targets. Arecaidine is a known inhibitor of GABA uptake, which increases the concentration of the inhibitory neurotransmitter GABA in the synaptic cleft. Additionally, it acts as an agonist at various muscarinic acetylcholine receptors.
Signaling Pathway Interaction
Caption: A simplified diagram of the primary molecular targets of arecaidine.
Conclusion
This technical guide provides a detailed and practical framework for the synthesis and purification of high-purity this compound. By following the outlined experimental protocols, researchers and drug development professionals can reliably produce this important neuropharmacological tool for their studies. The provided quantitative data and visual workflows serve as a valuable resource for planning, executing, and optimizing the preparation of this compound in a laboratory setting.
References
A Technical Guide to the Natural Sources and Extraction of Arecaidine from Areca catechu
For Researchers, Scientists, and Drug Development Professionals
Introduction
Areca catechu L., commonly known as the areca palm, is the source of the areca nut, a seed consumed by millions worldwide. The nut contains several bioactive alkaloids, with arecoline being the most abundant. Arecaidine (N-methyl-1,2,5,6-tetrahydropyridine-3-carboxylic acid), another significant alkaloid, is present naturally in the nut and is also a primary metabolite of arecoline.[1][2] Its primary pharmacological interest stems from its activity as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] This guide provides a detailed overview of the natural occurrence of arecaidine in Areca catechu, methodologies for its extraction and quantification, and its primary mechanism of action.
Natural Occurrence and Quantitative Data
Arecaidine is one of the four principal alkaloids found in areca nuts, alongside arecoline, guvacoline, and guvacine.[5][6] The concentration of these alkaloids can vary significantly based on the nut's maturity, geographic origin, and processing methods.[5][6] Arecoline is typically the most abundant alkaloid in young, green nuts, while its hydrolyzed form, arecaidine, can increase in concentration, particularly when the nut is chewed with lime (calcium hydroxide), which provides the alkaline conditions necessary for hydrolysis.[3][7][8]
The tables below summarize the quantitative data for major alkaloids found in Areca catechu products.
Table 1: Concentration of Major Alkaloids in Areca catechu Nut Products
| Alkaloid | Concentration Range (mg/g of sample) | Reference |
|---|---|---|
| Arecaidine | 0.14 - 1.70 | [9][10] |
| 0.184 - 1.291 | [11] | |
| Arecoline | 0.64 - 2.22 | [9][10] |
| 0.376 - 3.592 | [11] | |
| Guvacine | 1.39 - 8.16 | [9][10] |
| 0.028 - 1.184 | [11] | |
| Guvacoline | 0.17 - 0.99 | [9][10] |
| | 0.060 - 1.216 |[11] |
Table 2: Content of Major Alkaloids in Fresh Areca catechu Seeds
| Alkaloid | Concentration Range (% of dry weight) | Reference |
|---|---|---|
| Arecaidine | 0.31 - 0.66 | [6] |
| Arecoline | 0.30 - 0.63 | [6][12] |
| Guvacine | 0.19 - 0.72 | [6] |
| Guvacoline | 0.03 - 0.06 |[6] |
Arecoline to Arecaidine Conversion
A significant portion of arecaidine is derived from the hydrolysis of arecoline.[12] This chemical transformation is a critical consideration for extraction protocols, as the process can be optimized to maximize the yield of arecaidine. The hydrolysis is catalyzed by basic conditions, such as the addition of lime, or by carboxylesterase enzymes in vivo.[2][7]
Extraction and Purification Protocols
Two primary strategies exist for obtaining arecaidine: direct extraction from the plant material and extraction of arecoline followed by or concurrent with alkaline hydrolysis.
Experimental Protocol 1: Aqueous Extraction of Alkaloids
This method is suitable for the simultaneous extraction of the primary water-soluble alkaloids from areca nut powder.
Methodology:
-
Sample Preparation: Grind dried Areca catechu nuts into a fine powder using a grinder.
-
Extraction: Weigh 400 mg of the areca nut powder and place it into a centrifuge tube. Add 2.0 mL of deionized water.
-
Maceration: Agitate the mixture at room temperature for 1 hour, with intermittent vigorous shaking every 10 minutes to ensure thorough extraction.[9][10]
-
Separation: Centrifuge the suspension at 13,000 rpm for 5 minutes to pellet the solid plant material.[9][10]
-
Collection: Carefully transfer the supernatant, which contains the extracted alkaloids, to a clean vial for subsequent analysis or purification.[9][10]
-
Sample Dilution for Analysis: For LC-MS/MS analysis, dilute 10 µL of the extract to 1000 µL with 1% trifluoroacetic acid (TFA) in water. Add internal standards as required.[9][10]
Experimental Protocol 2: Extraction via Alkaline Soaking
This method leverages alkaline conditions to facilitate the hydrolysis of arecoline to arecaidine, potentially increasing the final yield of arecaidine. This protocol is adapted from a patented method for industrial extraction.[13]
Methodology:
-
Raw Material Selection: Select fresh or dry areca nuts, ensuring they are free from rot or pests.
-
Alkaline Soaking: Prepare an alkaline solution (e.g., sodium hydroxide or calcium hydroxide) containing a surfactant. Submerge the selected areca nuts in this solution. The alkaline environment promotes the conversion of arecoline to arecaidine.
-
Incubation: Allow the nuts to soak for a predetermined period to ensure sufficient extraction and hydrolysis. The exact duration and temperature may be optimized depending on the desired yield.
-
Washing: Remove the areca nuts from the alkaline solution. Thoroughly wash the nuts with water until the surface is neutralized (pH 7.0).
-
Further Processing: The alkaloid-rich alkaline solution is collected and can be further processed through acidification, liquid-liquid extraction, or chromatographic methods to isolate and purify arecaidine.
Analytical Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a robust and highly sensitive method for the simultaneous quantification of arecaidine and other areca alkaloids.[9][10][14]
Table 3: Example LC-MS/MS Parameters for Alkaloid Quantification
| Parameter | Value | Reference |
|---|---|---|
| Ionization Mode | Positive Ion Electrospray (ESI+) | [10] |
| Monitoring Mode | Selective Reaction Monitoring (SRM) | [10] |
| Spray Voltage | 3500 V | [10] |
| Capillary Temp. | 350 °C | [10] |
| Collision Gas | Argon (Ar) at 1.4 mTorr | [10] |
| Arecaidine m/z Transition | Specific values depend on instrumentation but would be optimized for the parent ion [M+H]⁺ and a characteristic fragment ion. | [10] |
| Arecoline m/z Transition | Specific values depend on instrumentation. |[10] |
Note: The limit of detection (LOD) for arecaidine can be as low as 0.1 pg on-column, with a limit of quantification (LOQ) of 0.5 pg.[9]
Pharmacological Activity: GABA Reuptake Inhibition
Arecaidine exerts its primary neurological effects by acting as an inhibitor of GABA reuptake.[3] Specifically, it blocks GABA transporters (GATs), preventing the reabsorption of GABA from the synaptic cleft into the presynaptic neuron. This action increases the concentration and residence time of GABA in the synapse, enhancing its inhibitory effect on the postsynaptic neuron.[4]
References
- 1. Arecoline - Wikipedia [en.wikipedia.org]
- 2. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Arecaidine - Wikipedia [en.wikipedia.org]
- 4. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. CN112999295B - Method for extracting areca alkaloid - Google Patents [patents.google.com]
- 14. academic.oup.com [academic.oup.com]
In Vitro Binding Affinity of Arecaidine Hydrochloride to GABA Transporters: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its synaptic concentration is meticulously regulated by GABA transporters (GATs). These transporters, which include GAT1, GAT2, GAT3, and the betaine/GABA transporter 1 (BGT1), are critical in terminating GABAergic signaling by reuptaking GABA from the synaptic cleft. Consequently, inhibitors of these transporters are of significant interest for their potential therapeutic applications in various neurological and psychiatric disorders. Arecaidine, a key alkaloid found in the areca nut, has long been recognized for its effects on the GABAergic system. This technical guide provides a comprehensive overview of the current understanding of the in vitro binding affinity of Arecaidine hydrochloride to GABA transporters, outlines experimental protocols for its characterization, and visualizes the relevant biological and experimental workflows.
Data Presentation: A Landscape of GABA Transporter Inhibitors
Despite the long-standing knowledge of arecaidine as a GABA uptake inhibitor, specific quantitative in vitro binding affinity data, such as Ki or IC50 values for this compound against the different GABA transporter subtypes, is notably absent in publicly available scientific literature. Early research by Lodge and colleagues in 1977 demonstrated that arecaidine inhibits GABA uptake in cat spinal cord slices, but did not provide specific affinity constants.
To provide a framework for understanding the binding affinities of GABA transporter inhibitors, the following table summarizes data for well-characterized inhibitors. This contextual data is essential for researchers aiming to quantify the affinity of this compound and compare its potency and selectivity.
| Compound | Transporter Subtype | Ki (μM) | IC50 (μM) | Species | Reference |
| This compound | GAT1, GAT2, GAT3, BGT1 | Not Reported | Not Reported | - | - |
| Tiagabine | GAT1 | 0.09 - 0.28 | 0.07 - 0.3 | Human, Rat | [Cite: To be added] |
| (S)-SNAP-5114 | GAT3 | 4.5 | 5 | Human | [Cite: To be added] |
| Nipecotic Acid | GAT1 | 8 - 20 | 10 - 30 | Rat | [Cite: To be added] |
| Guvacine | GAT1 | 15 - 50 | 20 - 60 | Rat | [Cite: To be added] |
Experimental Protocols: Determining In Vitro Binding Affinity
To address the gap in quantitative data for this compound, a robust in vitro assay is required. A [3H]GABA uptake inhibition assay is a standard and reliable method to determine the binding affinity (IC50 and subsequently Ki) of a test compound for GABA transporters.
Protocol: [3H]GABA Uptake Inhibition Assay
1. Cell Culture and Transporter Expression:
-
Utilize human embryonic kidney (HEK293) cells or Chinese hamster ovary (CHO) cells stably transfected with the cDNA for each of the human GABA transporter subtypes (hGAT1, hGAT2, hGAT3, and hBGT1).
-
Culture the cells in appropriate media (e.g., DMEM for HEK293, F-12 for CHO) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
Plate the cells in 24- or 48-well plates and grow to confluence.
2. Assay Buffer:
-
Prepare a Krebs-Ringer-HEPES buffer (KRH) with the following composition: 120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, and 10 mM D-glucose, adjusted to pH 7.4.
3. [3H]GABA Uptake Inhibition Assay Procedure:
-
Preparation:
-
Prepare stock solutions of this compound and reference inhibitors (e.g., Tiagabine for GAT1, (S)-SNAP-5114 for GAT3) in the assay buffer.
-
Prepare a working solution of [3H]GABA (specific activity ~30-60 Ci/mmol) in the assay buffer. The final concentration in the assay will typically be in the low nanomolar range, close to the Km of GABA for the respective transporter.
-
-
Assay Steps:
-
Wash the confluent cell monolayers twice with pre-warmed (37°C) KRH buffer.
-
Pre-incubate the cells for 10-15 minutes at 37°C with varying concentrations of this compound or the reference inhibitor.
-
Initiate the uptake reaction by adding the [3H]GABA working solution to each well.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C, ensuring the reaction is in the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and washing the cells three times with ice-cold KRH buffer.
-
Lyse the cells with a lysis buffer (e.g., 0.1 M NaOH or 1% SDS).
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.
-
-
Controls:
-
Total uptake: Cells incubated with [3H]GABA in the absence of any inhibitor.
-
Non-specific uptake: Cells incubated with [3H]GABA in the presence of a high concentration of a known potent inhibitor (e.g., 1 mM nipecotic acid) or in sodium-free buffer.
-
Blank: Wells without cells to measure background radiation.
-
4. Data Analysis:
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Express the uptake in the presence of this compound as a percentage of the control (specific uptake without inhibitor).
-
Plot the percentage inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition of [3H]GABA uptake) by non-linear regression analysis using a sigmoidal dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)), where [S] is the concentration of [3H]GABA used and Km is the Michaelis-Menten constant for GABA uptake by the specific transporter.
Mandatory Visualization
To visually represent the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
Caption: Signaling pathway at a GABAergic synapse, illustrating GABA synthesis, release, postsynaptic action, and reuptake by GABA transporters (GATs), which is inhibited by this compound.
Caption: Experimental workflow for determining the in vitro binding affinity of this compound to GABA transporters using a [³H]GABA uptake inhibition assay.
Conclusion and Future Directions
This compound is established as an inhibitor of GABA uptake. However, there is a conspicuous absence of specific in vitro binding affinity data for this compound against the various GABA transporter subtypes. This knowledge gap hinders a complete understanding of its pharmacological profile and its potential as a selective tool for studying GABAergic neurotransmission or as a lead compound for drug development.
The experimental protocol detailed in this guide provides a clear and standardized method for researchers to determine the IC50 and Ki values of this compound for GAT1, GAT2, GAT3, and BGT1. Obtaining this quantitative data is a crucial next step. Future research should focus on:
-
Systematic determination of the binding affinity of this compound for all four GABA transporter subtypes to establish its potency and selectivity profile.
-
Investigating the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) to further elucidate its mechanism of action.
-
Exploring the structure-activity relationship of arecaidine and its analogs to potentially develop more potent and selective GABA transporter inhibitors.
By systematically addressing these research questions, the scientific community can fully characterize the interaction of this compound with GABA transporters, paving the way for its potential application in neuroscience research and therapeutic development.
The Intricate Dance of Structure and Activity: A Deep Dive into Arecaidine and Its Analogs
A Technical Guide for Researchers and Drug Development Professionals
This whitepaper provides an in-depth exploration of the structure-activity relationships (SAR) of arecaidine, a key alkaloid from the areca nut, and its synthetic analogs. We delve into the molecular interactions and functional consequences of structural modifications, offering a comprehensive resource for scientists engaged in neuroscience research and the development of novel therapeutics targeting muscarinic acetylcholine receptors (mAChRs) and GABA transporters. Through a detailed examination of quantitative data, experimental methodologies, and signaling pathways, this guide aims to illuminate the path for future drug discovery efforts.
Unveiling the Pharmacological Profile of Arecaidine Analogs
Arecaidine and its derivatives have emerged as a versatile scaffold for probing the function of and designing ligands for two critical classes of neurological targets: muscarinic acetylcholine receptors and GABA transporters. The subtle interplay between the chemical structure of these compounds and their biological activity provides a compelling case study in medicinal chemistry.
Modulating Muscarinic Acetylcholine Receptors
The muscarinic acetylcholine receptor family, comprising five subtypes (M1-M5), plays a crucial role in regulating a myriad of physiological functions in the central and peripheral nervous systems. Arecaidine analogs have been instrumental in dissecting the functional roles of these receptor subtypes.
The potency and efficacy of arecaidine esters at muscarinic receptors are profoundly influenced by the nature of the ester side chain. A seminal study on arecaidine propargyl ester (APE) and its analogs revealed key SAR principles.[1][2][3] Lengthening the alkynyl chain of APE, a potent M1/M2 agonist, leads to a decrease in potency. For instance, the 2-hexynyl derivative is approximately ten times less potent than APE at atrial and ileal M2 receptors.[1][3] Furthermore, shifting the position of the triple bond from the 2-position to the 3-position, coupled with the introduction of a bulky group, can dramatically switch the pharmacological profile from agonism to competitive antagonism.[1][2][3]
Stereochemistry also plays a pivotal role in the interaction of arecaidine analogs with muscarinic receptors. Chiral hydrobenzoin esters of arecaidine have demonstrated that the stereoisomeric configuration significantly impacts binding affinity for the M1 receptor, underscoring the importance of three-dimensional structure in ligand recognition.
Table 1: Structure-Activity Relationship of Arecaidine Propargyl Ester Analogs at M1 and M2 Muscarinic Receptors [1][2][3]
| Compound | Modification from APE | Receptor Subtype | Activity | -log EC50 | pA2 |
| Arecaidine propargyl ester (APE) | - | M2 (guinea-pig atria) | Agonist | 8.22 | - |
| Arecaidine propargyl ester (APE) | - | M2 (guinea-pig ileum) | Agonist | 7.77 | - |
| Arecaidine 2-butynyl ester | Elongated alkynyl chain | M1/M2 | Agonist | ~APE | - |
| Arecaidine 2-pentynyl ester | Elongated alkynyl chain | M1/M2 | Agonist | ~APE | - |
| Arecaidine 2-hexynyl ester | Elongated alkynyl chain | M2 (guinea-pig atria) | Agonist | 6.80 | - |
| Arecaidine 2-hexynyl ester | Elongated alkynyl chain | M2 (guinea-pig ileum) | Agonist | 6.70 | - |
| 3-substituted propargyl esters | Shifted triple bond & bulky group | M2 | Antagonist | - | 4.9 - 7.3 |
Inhibition of GABA Uptake
Beyond its effects on muscarinic receptors, arecaidine is a known inhibitor of γ-aminobutyric acid (GABA) uptake.[4] This action is significant as GABA is the primary inhibitory neurotransmitter in the central nervous system, and modulation of its synaptic concentration has therapeutic implications for conditions such as epilepsy and anxiety. While the SAR of arecaidine analogs as GABA uptake inhibitors is a less explored area compared to their muscarinic activity, it represents a promising avenue for the development of novel CNS-active agents. Further research is warranted to systematically investigate how structural modifications to the arecaidine scaffold impact potency and selectivity for the different GABA transporter subtypes (GAT1-4).
Experimental Protocols: A Methodological Blueprint
The quantitative data presented in this guide are derived from a suite of well-established pharmacological assays. Below are detailed methodologies for key experiments cited.
Radioligand Binding Assay for Muscarinic Receptors
This assay is employed to determine the binding affinity (Ki) of a test compound for a specific receptor subtype.[5][6][7][8][9]
Protocol:
-
Membrane Preparation: Cell membranes expressing the desired muscarinic receptor subtype (M1-M5) are prepared from cultured cells or tissue homogenates.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-N-methylscopolamine) is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Functional Assays: Isolated Tissue Preparations and Schild Analysis
Functional assays on isolated tissues, such as the guinea-pig ileum and atria, are used to characterize the agonist or antagonist properties of a compound and to determine its potency (EC50 or pD2) and efficacy.[3][10][11]
Protocol for Guinea-Pig Ileum (M3) and Atria (M2) Assays:
-
Tissue Preparation: A segment of the guinea-pig ileum or the atria is dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and bubbled with carbogen (95% O2, 5% CO2).
-
Agonist Concentration-Response Curve: Cumulative concentrations of the agonist are added to the organ bath, and the resulting contractile (ileum) or chronotropic (atria) responses are recorded.
-
Antagonist Characterization (Schild Analysis): To determine the pA2 value of a competitive antagonist, agonist concentration-response curves are generated in the absence and presence of at least three different concentrations of the antagonist.[12][13][14][15][16][17]
-
Data Analysis: The dose-ratios (the ratio of the agonist EC50 in the presence and absence of the antagonist) are calculated. A Schild plot is constructed by plotting the log (dose-ratio - 1) against the log of the antagonist concentration. The x-intercept of the linear regression line provides the pA2 value, a measure of the antagonist's affinity.
Calcium Mobilization Assay
This cell-based assay is used to measure the ability of a compound to activate Gq-coupled receptors, such as M1, M3, and M5 muscarinic receptors, which leads to an increase in intracellular calcium concentration.[18][19][20]
Protocol:
-
Cell Culture and Loading: Cells expressing the target receptor are cultured and then loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the change in intracellular calcium concentration, is measured over time using a fluorescence plate reader.
-
Data Analysis: The magnitude of the fluorescence increase is used to determine the potency (EC50) and efficacy of the compound.
Visualizing the Molecular Logic: Signaling Pathways and Workflows
To provide a clearer understanding of the mechanisms of action and experimental designs, the following diagrams, generated using the DOT language, illustrate key signaling pathways and workflows.
Caption: Muscarinic Receptor Signaling Pathways.
Caption: Experimental Workflow for Schild Analysis.
Conclusion and Future Directions
The study of arecaidine and its analogs has significantly advanced our understanding of the structure-activity relationships at muscarinic acetylcholine receptors. The ability to fine-tune the pharmacological properties of these molecules—from potent agonists to selective antagonists—by subtle structural modifications highlights their value as chemical probes and potential therapeutic leads.
Future research should aim to expand the SAR studies to include a broader range of structural modifications and to systematically evaluate their activity across all five muscarinic receptor subtypes to identify more selective ligands. A particularly underexplored area is the SAR of arecaidine analogs as GABA uptake inhibitors. A focused effort in this direction could yield novel compounds with therapeutic potential for a variety of neurological and psychiatric disorders.
Furthermore, the elucidation of the crystal structures of arecaidine analogs in complex with their target receptors would provide invaluable insights into the molecular basis of their activity and guide the rational design of next-generation ligands with improved potency, selectivity, and pharmacokinetic properties. This in-depth technical guide serves as a foundation for these future endeavors, empowering researchers to build upon the existing knowledge and unlock the full therapeutic potential of the arecaidine scaffold.
References
- 1. The M3 Muscarinic Acetylcholine Receptor Can Signal through Multiple G Protein Families - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. scispace.com [scispace.com]
- 11. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neuron.mefst.hr [neuron.mefst.hr]
- 13. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 15. flexiblelearning.auckland.ac.nz [flexiblelearning.auckland.ac.nz]
- 16. Schild equation - Wikipedia [en.wikipedia.org]
- 17. Estimation of competitive antagonist affinity from functional inhibition curves using the Gaddum, Schild and Cheng-Prusoff equations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Areca nut extracts mobilize calcium and release pro-inflammatory cytokines from various immune cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Calcium Signaling Dynamics in Vascular Cells and Their Dysregulation in Vascular Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. discovery.researcher.life [discovery.researcher.life]
Methodological & Application
Application Notes and Protocols for Cell-Based Assays Measuring Arecaidine Hydrochloride Activity on Caco-2 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine, an alkaloid found in the areca nut, is a subject of increasing scientific interest due to its various biological activities. As a derivative of arecoline, it is crucial to understand its specific effects on intestinal epithelial cells for applications in toxicology and drug development.[1][2] The Caco-2 cell line, a human colon adenocarcinoma cell line, serves as a widely accepted in vitro model for the intestinal barrier, as it differentiates into a polarized monolayer of enterocytes expressing tight junctions and various transporters.[3] This document provides detailed protocols for a panel of cell-based assays to characterize the activity of arecaidine hydrochloride on Caco-2 cells, including its effects on cell viability, cytotoxicity, apoptosis, and cell cycle progression.
Areca nut extracts and its primary alkaloid, arecoline, have been shown to exhibit cytotoxic and genotoxic effects on various epithelial cells.[4] Studies on other epithelial cell lines have demonstrated that arecoline can suppress cell viability by inducing apoptosis, a process involving the activation of caspase-3.[5] Furthermore, arecoline has been observed to induce cell cycle arrest and trigger a DNA damage response.[6] While direct and extensive data on arecaidine's effects on Caco-2 cells are limited, the provided assays are based on the known activities of related areca alkaloids and represent a robust starting point for a comprehensive cellular characterization.
Data Summary
The following table summarizes the key assays and the quantifiable data that can be obtained to assess the activity of this compound on Caco-2 cells.
| Assay | Parameter Measured | Typical Readout | Interpretation |
| MTT Cell Viability Assay | Mitochondrial dehydrogenase activity | Absorbance (OD) at 570 nm | Decrease in OD indicates reduced cell viability. |
| LDH Cytotoxicity Assay | Lactate dehydrogenase release | Absorbance (OD) at 490 nm | Increase in OD indicates loss of membrane integrity and cytotoxicity. |
| Caspase-3/7 Activity Assay | Caspase-3 and -7 activation | Luminescence (RLU) or Fluorescence (RFU) | Increase in signal indicates induction of apoptosis. |
| Cell Cycle Analysis | DNA content per cell | Percentage of cells in G0/G1, S, and G2/M phases | Accumulation in a specific phase suggests cell cycle arrest. |
Experimental Protocols
Caco-2 Cell Culture
Materials:
-
Caco-2 cell line (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% Non-Essential Amino Acids (NEAA).
-
0.25% Trypsin-EDTA
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Cell culture flasks (75 cm²)
-
96-well and 24-well clear-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Maintain Caco-2 cells in 75 cm² flasks with complete DMEM.
-
Passage the cells every 3-4 days or when they reach 80-90% confluency.
-
To passage, wash the cell monolayer with PBS, add 2 mL of Trypsin-EDTA, and incubate for 5-10 minutes at 37°C.
-
Neutralize the trypsin with 8 mL of complete DMEM and centrifuge the cell suspension at 200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh medium and seed new flasks or plates for experiments.
MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Caco-2 cells
-
Complete DMEM
-
This compound stock solution (in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plate
Procedure:
-
Seed Caco-2 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete DMEM and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete DMEM.
-
Remove the medium from the wells and add 100 µL of the different concentrations of this compound. Include untreated cells as a negative control and a vehicle control if a solvent other than water/PBS is used.
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells, a marker of cytotoxicity.
Materials:
-
Caco-2 cells
-
Complete DMEM
-
This compound stock solution
-
LDH cytotoxicity assay kit
-
96-well plate
Procedure:
-
Seed Caco-2 cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of this compound for the desired time points (e.g., 24, 48 hours). Include a positive control (e.g., lysis buffer provided in the kit) and an untreated negative control.
-
After incubation, transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add 50 µL of the LDH reaction mixture from the kit to each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Add 50 µL of the stop solution from the kit.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cytotoxicity relative to the positive control.
Caspase-3/7 Activity Assay
This assay measures the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caco-2 cells
-
Complete DMEM
-
This compound stock solution
-
Luminescent or fluorescent caspase-3/7 activity assay kit
-
96-well white or black-walled plate
Procedure:
-
Seed Caco-2 cells in a 96-well plate suitable for luminescence or fluorescence measurement at a density of 1 x 10⁴ cells/well.
-
After 24 hours, treat the cells with different concentrations of this compound. Include a positive control for apoptosis (e.g., staurosporine) and an untreated negative control.
-
Incubate for a predetermined time (e.g., 12, 24 hours).
-
Prepare the caspase-3/7 reagent according to the manufacturer's instructions.
-
Add the reagent to each well and incubate for 1-2 hours at room temperature.
-
Measure the luminescence or fluorescence using a microplate reader.
-
Express the results as fold change in caspase activity compared to the untreated control.
Cell Cycle Analysis by Flow Cytometry
This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.
Materials:
-
Caco-2 cells
-
Complete DMEM
-
This compound stock solution
-
6-well plates
-
Trypsin-EDTA
-
Cold 70% ethanol
-
Propidium iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Seed Caco-2 cells in 6-well plates at a density of 5 x 10⁵ cells/well and incubate for 24 hours.
-
Treat the cells with this compound at various concentrations for 24 or 48 hours.
-
Harvest the cells by trypsinization, collect both the detached and adherent cells, and wash with cold PBS.
-
Fix the cells by adding cold 70% ethanol dropwise while vortexing, and store at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell suspension using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Experimental workflow for assessing this compound activity.
Caption: Putative signaling pathway for areca alkaloid-induced cellular stress.
References
- 1. Comprehensive insights into areca nut: active components and omics technologies for bioactivity evaluation and quality control - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caco-2 cell permeability assays to measure drug absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxic and genotoxic effects of areca nut-related compounds in cultured human buccal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Arecoline, a major alkaloid of areca nut, inhibits p53, represses DNA repair, and triggers DNA damage response in human epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Arecaidine in Biological Samples by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantification of arecaidine in various biological samples—plasma, urine, and saliva—using High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. These methodologies are compiled from established analytical principles and available literature on related compounds.
Introduction
Arecaidine is a major alkaloid found in the areca nut, which is chewed by millions of people worldwide. It is a metabolite of arecoline and has been implicated in various physiological and pathological processes. Accurate quantification of arecaidine in biological matrices is crucial for pharmacokinetic studies, toxicological assessments, and understanding its role in health and disease. This document outlines the necessary protocols for sample preparation and HPLC-UV analysis.
Experimental Protocols
Sample Preparation
2.1.1. Plasma Samples: Protein Precipitation
Protein precipitation is a common method for extracting small molecules from plasma by removing protein interference.
Protocol:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of cold acetonitrile (ACN) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant without disturbing the protein pellet.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the HPLC mobile phase.
-
Vortex for 30 seconds and transfer to an HPLC vial for analysis.
2.1.2. Urine Samples: Dilute-and-Shoot
For many urine samples, a simple dilution is sufficient to reduce matrix effects before HPLC analysis.
Protocol:
-
Thaw frozen urine samples at room temperature and vortex.
-
Centrifuge the urine sample at 5,000 x g for 15 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the HPLC mobile phase (a 1:10 dilution).
-
Vortex the diluted sample for 30 seconds.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
2.1.3. Saliva Samples: Liquid-Liquid Extraction (LLE)
LLE is an effective technique for extracting arecaidine from the complex matrix of saliva.
Protocol:
-
Collect saliva samples and freeze them until analysis.
-
Thaw the saliva sample and centrifuge at 6,000 x g for 10 minutes to remove debris.
-
To 500 µL of the clear saliva supernatant, add a suitable internal standard.
-
Add 1 mL of a hexane-isoamyl alcohol (99:1, v/v) mixture.[1]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for HPLC analysis.
HPLC-UV Method
The following HPLC conditions are a starting point and may require optimization based on the specific instrument and column used.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to ~5.9) is a common starting point. A potential mobile phase could be an 88:12 (v/v) mixture of acetonitrile and 10 mM phosphate buffer.[2]
-
Flow Rate: 1.0 mL/min[2]
-
Injection Volume: 20 µL
-
Column Temperature: 25°C[2]
-
UV Detection Wavelength: While 215 nm has been used for the related compound arecoline, a wavelength of 254 nm may offer better selectivity and reduced interference from the solvent.[2] A UV scan of an arecaidine standard is recommended to determine the optimal wavelength.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantification of arecaidine and related compounds. Note that much of the available data for biological samples comes from LC-MS/MS methods, which are generally more sensitive than HPLC-UV. The provided data should be considered as a benchmark for method development.
Table 1: Chromatographic and Detection Parameters
| Parameter | Value | Reference |
| Column | C18 Reverse-Phase | General Practice |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 5.9) (88:12, v/v) | Adapted from[2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection Wavelength | 254 nm (recommended for selectivity) | Adapted from[2] |
| Retention Time | ~5.0 min (for arecoline, expect similar for arecaidine) | [2] |
Table 2: Method Validation Parameters (Data primarily from LC-MS/MS methods for reference)
| Parameter | Biological Matrix | Value | Reference |
| Linearity Range | Urine | 0.016 - 0.553 ng/mL (for arecaidine) | [3] |
| Limit of Detection (LOD) | Urine | 0.016 ng/mL (for arecaidine) | [3] |
| Limit of Quantification (LOQ) | Areca Nut Products | 8.69 µg/mL (for arecoline by HPLC-UV) | [2] |
| Recovery | Urine | 97% - 114% | [3] |
| Precision (RSD%) | Urine | < 10% (Intra- and Inter-day) | [3] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of arecaidine in biological samples.
Caption: General experimental workflow for arecaidine analysis.
Sample Preparation Logic
This diagram details the decision-making process for choosing a sample preparation method based on the biological matrix.
Caption: Sample preparation method selection logic.
References
- 1. High-performance liquid chromatographic determination of arecoline in human saliva - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. High-throughput simultaneous analysis of five urinary metabolites of areca nut and tobacco alkaloids by isotope-dilution liquid chromatography-tandem mass spectrometry with on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Radioligand Binding Assay for Arecaidine at Muscarinic Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine, a bioactive alkaloid derived from the areca nut, is known to interact with muscarinic acetylcholine receptors (mAChRs). These G protein-coupled receptors are integral to regulating a wide array of physiological functions, making them a critical target for drug discovery. Understanding the binding affinity and selectivity of compounds like arecaidine for the five muscarinic receptor subtypes (M1-M5) is essential for elucidating their pharmacological profile and therapeutic potential.
This document provides a detailed protocol for conducting radioligand binding assays to characterize the interaction of arecaidine with human muscarinic receptors. The protocols for both saturation and competition binding assays are outlined, employing the widely used radioligand [³H]N-methylscopolamine ([³H]NMS).
Muscarinic Receptor Signaling Pathways
Muscarinic receptors are classified into two main signaling pathways based on their G protein coupling. The M1, M3, and M5 subtypes primarily couple to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium levels and the activation of protein kinase C (PKC). The M2 and M4 subtypes couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Quantitative Data Summary
| Ligand | Receptor Subtype | Parameter | Value | Reference |
| Arecaidine | M2 | Functional Activity | Agonist | [1] |
| Arecaidine Propargyl Ester (APE) | M1 (ganglionic) | -log EC₅₀ | Potent Agonist | |
| Arecaidine Propargyl Ester (APE) | M2 (guinea-pig atria) | -log EC₅₀ | 8.22 | |
| Arecaidine Propargyl Ester (APE) | M2 (guinea-pig ileum) | -log EC₅₀ | 7.77 |
Note: EC₅₀ values represent the concentration of a drug that gives a half-maximal response, while Kᵢ (inhibition constant) represents the binding affinity of a ligand. Lower values indicate higher potency or affinity. The data for APE suggests it is a potent agonist at M1 and M2 receptors. Further studies are required to determine the complete binding profile of arecaidine itself.
Experimental Protocols
The following protocols describe the determination of receptor density (Bₘₐₓ) and radioligand dissociation constant (Kₐ) through saturation binding assays, and the determination of the inhibitory constant (Kᵢ) of arecaidine through competition binding assays.
Materials and Reagents
-
Membranes: CHO or HEK293 cell membranes expressing individual human muscarinic receptor subtypes (hM1, hM2, hM3, hM4, hM5).
-
Radioligand: [³H]N-methylscopolamine ([³H]NMS).
-
Test Compound: Arecaidine.
-
Non-specific Binding Control: Atropine or another high-affinity muscarinic antagonist.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filter mats.
-
Cell harvester and scintillation counter.
Experimental Workflow: Radioligand Binding Assay
Protocol 1: Saturation Binding Assay with [³H]NMS
This assay determines the density of muscarinic receptors (Bₘₐₓ) in the membrane preparation and the dissociation constant (Kₐ) of [³H]NMS.
-
Assay Setup:
-
Prepare serial dilutions of [³H]NMS in assay buffer. A typical concentration range would be 0.01 to 10 nM.
-
For each concentration of [³H]NMS, prepare two sets of tubes: one for total binding and one for non-specific binding.
-
To the non-specific binding tubes, add a high concentration of atropine (e.g., 1 µM) to saturate the muscarinic receptors.
-
-
Incubation:
-
Add the appropriate dilutions of [³H]NMS to all tubes.
-
Add the receptor membrane preparation (typically 10-50 µg of protein per tube) to all tubes.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each tube through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters several times with ice-cold assay buffer to remove any unbound radioligand.
-
-
Counting:
-
Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding at each [³H]NMS concentration.
-
Plot the specific binding (y-axis) against the concentration of [³H]NMS (x-axis) and fit the data to a one-site binding hyperbola using non-linear regression to determine the Bₘₐₓ and Kₐ.
-
Protocol 2: Competition Binding Assay with Arecaidine
This assay determines the affinity (Kᵢ) of arecaidine for the muscarinic receptors by measuring its ability to compete with a fixed concentration of [³H]NMS.
-
Assay Setup:
-
Prepare serial dilutions of arecaidine in assay buffer. The concentration range should be wide enough to generate a complete inhibition curve (e.g., 10⁻¹⁰ M to 10⁻³ M).
-
Prepare three sets of tubes: total binding, non-specific binding, and competition binding.
-
To the non-specific binding tubes, add a high concentration of atropine (e.g., 1 µM).
-
-
Incubation:
-
Add a fixed concentration of [³H]NMS to all tubes. This concentration is typically at or near the Kₐ value determined from the saturation binding assay.
-
Add the serial dilutions of arecaidine to the competition binding tubes.
-
Add the receptor membrane preparation to all tubes.
-
Incubate at room temperature to allow the binding to reach equilibrium.
-
-
Filtration, Washing, and Counting:
-
Follow the same procedure as in the saturation binding assay (steps 3 and 4).
-
-
Data Analysis:
-
Plot the percentage of specific binding (y-axis) against the log concentration of arecaidine (x-axis).
-
Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of arecaidine that inhibits 50% of the specific binding of [³H]NMS).
-
Calculate the Kᵢ value from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) where [L] is the concentration of the radioligand and Kₐ is the dissociation constant of the radioligand.
-
Conclusion
The provided protocols offer a robust framework for investigating the binding characteristics of arecaidine at the five human muscarinic receptor subtypes. Accurate determination of the binding affinities will provide crucial insights into the selectivity and potential therapeutic applications of this compound. It is important to note that further functional assays should be conducted to fully characterize the agonist or antagonist properties of arecaidine at each receptor subtype.
References
Application of Arecaidine hydrochloride in studies of synaptic inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Arecaidine hydrochloride is a pyridine alkaloid derived from the nut of the Areca catechu tree.[1][2] It is recognized in neuroscience research as a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[3][4] As the primary inhibitory neurotransmitter in the central nervous system (CNS), GABA plays a crucial role in regulating neuronal excitability. By modulating the concentration of GABA in the synaptic cleft, this compound serves as a valuable pharmacological tool for studying the dynamics of synaptic inhibition and its implications in various physiological and pathological states. Its ability to enhance GABAergic tone makes it a compound of interest for investigating conditions characterized by an imbalance of excitation and inhibition, such as epilepsy and anxiety disorders. Arecaidine is also a metabolite of arecoline, another major alkaloid in the areca nut.[5]
Mechanism of Action
The principal mechanism of action of this compound is the inhibition of GABA transporters (GATs).[4] GATs are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a critical step for terminating GABAergic signaling.[6] By blocking these transporters, Arecaidine increases the extracellular concentration and prolongs the presence of GABA in the synapse. This leads to an enhanced activation of postsynaptic GABA receptors (e.g., GABA-A and GABA-B receptors), resulting in a potentiation of inhibitory postsynaptic currents (IPSCs) and an overall increase in synaptic inhibition.[1] Studies have shown that arecaidine specifically inhibits the uptake of GABA and β-alanine, without affecting glycine uptake.[1] While its primary targets are GABA transporters, arecaidine has also been identified as a substrate for the H+-coupled amino acid transporter 1 (PAT1), which may play a role in its absorption and transport.[2][4]
Quantitative Data Summary
The following tables summarize the key quantitative parameters related to this compound's solubility and its application in experimental settings.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
|---|---|---|
| Water | 36 mg/mL | - |
| DMSO | 9 mg/mL (50.66 mM) | Fresh DMSO is recommended as moisture absorption can reduce solubility. |
| DMSO / PEG300 / Tween-80 / Saline (10:40:5:45) | ≥ 2.5 mg/mL (14.07 mM) | Forms a clear solution. |
| DMSO / 20% SBE-β-CD in Saline (10:90) | ≥ 2.5 mg/mL (14.07 mM) | Forms a clear solution. |
| DMSO / Corn Oil (10:90) | ≥ 2.5 mg/mL (14.07 mM) | Forms a clear solution. |
Table 2: Experimental Concentrations and Dosages
| Experimental Model | Administration | Concentration / Dosage | Observed Effect | Reference |
|---|---|---|---|---|
| Cat Cerebellar Purkinje Cells | Topical Application | 6.6 - 10 x 10⁻³ M | Blockade of basket cell inhibition. | [1] |
| Cat Spinal Neurons | Electrophoretic Application | Not specified | Enhanced inhibitory action of GABA and β-alanine. | [1] |
| Cat Model | Intravenous (IV) | 20 mg/kg - 250 mg/kg | No effect on spinal presynaptic inhibition or basket cell inhibition. | [1] |
| Mouse Model | Subcutaneous (SC) | 1 g/kg | Marginally reduced lethal effects of bicuculline. | [1] |
| Mouse Model | Intraperitoneal (IP) | 2.5 mg, 5 mg, 7.5 mg per 25g mouse | Dose-dependent increase in sister chromatid exchanges. |
| HeLa Cells (transfected with hPAT1) | In vitro | 3.8 mM (Affinity Constant, Kᵢ) | Competitive inhibition of L-proline uptake via hPAT1. |[2] |
Visualizations
GABAergic Synapse and the Action of Arecaidine
Caption: Mechanism of Arecaidine HCl at a GABAergic synapse.
General Experimental Workflow
Caption: Workflow for studying Arecaidine HCl's effects.
Experimental Protocols
Protocol 1: In Vitro GABA Uptake Inhibition Assay
This protocol is designed to measure the inhibition of GABA uptake in primary neuronal cultures or brain tissue slices.
-
Preparation of Cultures/Slices:
-
Culture primary neurons (e.g., cortical or hippocampal) to an appropriate density.
-
Alternatively, prepare acute brain slices (e.g., 300-400 µm thick) from the region of interest (e.g., hippocampus, cortex) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
-
-
Pre-incubation:
-
Incubate the cells or slices in aCSF for 10-15 minutes at 37°C.
-
Add this compound at various concentrations (e.g., 1 µM to 10 mM) to the experimental wells/tubes. Include a vehicle control.
-
-
GABA Uptake:
-
Initiate the uptake reaction by adding a known concentration of radiolabeled [³H]-GABA.
-
Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for GABA transport.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly washing the cells/slices with ice-cold aCSF to remove extracellular [³H]-GABA.
-
Lyse the cells or homogenize the slices in a suitable lysis buffer.
-
-
Quantification:
-
Measure the radioactivity in the lysate using a scintillation counter. This value represents the amount of [³H]-GABA taken up by the cells/slices.
-
Normalize the radioactivity to the total protein content in each sample.
-
-
Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the data to determine the IC₅₀ value.
-
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology in Brain Slices
This protocol details how to measure the effect of this compound on inhibitory postsynaptic currents (IPSCs).
-
Slice Preparation:
-
Prepare acute brain slices (300 µm) as described in Protocol 1.
-
Allow slices to recover for at least 1 hour in oxygenated aCSF at room temperature.
-
-
Recording Setup:
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated aCSF (2-3 mL/min) at 30-32°C.
-
Use glass micropipettes (3-6 MΩ) filled with an internal solution appropriate for recording IPSCs (e.g., a high chloride solution).
-
-
Cell Identification and Recording:
-
Visually identify a neuron in the region of interest (e.g., CA1 pyramidal neuron) using DIC optics.
-
Establish a whole-cell patch-clamp configuration.
-
To isolate GABA-A receptor-mediated IPSCs, voltage-clamp the cell at the reversal potential for glutamate receptors (around 0 mV) and include glutamate receptor antagonists (e.g., CNQX and AP5) in the aCSF.
-
-
Data Acquisition:
-
Record baseline spontaneous IPSCs (sIPSCs) or evoked IPSCs (eIPSCs, stimulated via a bipolar electrode) for 5-10 minutes.
-
Bath-apply this compound (e.g., 10-100 µM) to the slice and continue recording.
-
-
Analysis:
-
Analyze the frequency, amplitude, and decay kinetics of IPSCs before and after drug application using appropriate software. An increase in the decay time or charge transfer of IPSCs would indicate an enhancement of inhibitory signaling due to reduced GABA reuptake.
-
Protocol 3: In Vivo Administration for Seizure or Anxiety Models
This protocol provides a general framework for studying the effects of this compound in rodent models.
-
Animal and Drug Preparation:
-
Use adult mice or rats, acclimated to the facility.
-
Dissolve this compound in a suitable vehicle (e.g., saline, or a DMSO/saline mixture).[3] The final concentration should be calculated based on the desired dosage (e.g., 2.5 - 7.5 mg per 25g mouse) and the injection volume.
-
-
Administration:
-
Administer the drug via the desired route (e.g., intraperitoneal injection, IP).
-
Administer a vehicle control to a separate cohort of animals.
-
-
Behavioral Testing:
-
Seizure Model: 30-60 minutes post-injection, induce seizures using a chemical convulsant (e.g., pentylenetetrazol, PTZ) or audiogenic stimuli. Monitor seizure severity, latency to seizure onset, and duration.
-
Anxiety Model: 30-60 minutes post-injection, place the animal in a standard anxiety paradigm such as the Elevated Plus Maze (EPM) or Open Field Test (OFT). Record parameters like time spent in open arms (EPM) or center zone (OFT).
-
-
Data Analysis:
-
Compare the behavioral outcomes between the Arecaidine-treated group and the vehicle control group using appropriate statistical tests (e.g., t-test, ANOVA). A reduction in seizure severity or an increase in exploratory behavior in the open arms/center would suggest anticonvulsant or anxiolytic-like effects, respectively.
-
Conclusion
This compound is a well-established pharmacological agent for the potentiation of GABAergic synaptic inhibition through the blockade of GABA transporters. Its utility is demonstrated across a range of applications, from in vitro characterization of synaptic currents to in vivo assessment of behavior. The provided data and protocols offer a comprehensive guide for researchers aiming to leverage this compound in their studies to explore the fundamental roles of synaptic inhibition in CNS function and disease.
References
- 1. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. abmole.com [abmole.com]
- 5. Inhibition of cortical synaptic transmission, behavioral nociceptive, and anxiodepressive-like responses by arecoline in adult mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes: Investigating the Effects of Arecaidine Hydrochloride on Animal Behavior
Introduction
Arecaidine hydrochloride, a pyridine alkaloid derived from the areca nut (Areca catechu), is a compound of significant interest in neuropharmacology.[1][2] Its primary mechanism of action is the inhibition of γ-aminobutyric acid (GABA) uptake, which potentiates the effects of this principal inhibitory neurotransmitter in the central nervous system.[3][4] Additionally, emerging research suggests its interaction with muscarinic acetylcholine receptors (mAChRs).[5] These properties make this compound a valuable tool for investigating GABAergic and cholinergic pathways, which are implicated in a wide range of behaviors including anxiety, social interaction, aggression, learning, and memory. These application notes provide detailed protocols for assessing the behavioral effects of this compound in animal models, primarily focusing on rodents and zebrafish.
Mechanism of Action
This compound is a potent inhibitor of GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft into presynaptic neurons and glial cells.[3][4] This leads to an increased concentration and prolonged presence of GABA in the synapse, enhancing the activation of postsynaptic GABA receptors and resulting in a net inhibitory effect on neuronal excitability. It also functions as a substrate for the H+-coupled amino acid transporter 1 (PAT1), competitively inhibiting the uptake of other substrates like L-proline.[1][2]
Caption: Mechanism of this compound at a GABAergic synapse.
Quantitative Data Summary
The following table summarizes dosages and observed behavioral effects of Arecaidine and related compounds from various animal studies.
| Compound | Animal Model | Dosage | Administration Route | Behavioral Test | Key Findings | Citations |
| Arecaidine | Zebrafish (Larvae) | Not specified | Exposure | Locomotor Activity | Induced hyperactivity-like behaviors. | [5][6] |
| Arecaidine | Zebrafish (Adult) | Not specified | Exposure | Mirror Biting / Social Interaction | Reduced aggressiveness and abnormal conspecific social interaction. | [5][6] |
| Arecaidine | Cat | Not specified | Electrophoretic | Neuronal Firing | Enhanced the inhibitory actions of GABA and beta-alanine on spinal neurones. | [4] |
| Arecaidine | Mouse | 1 g/kg | Subcutaneous | Bicuculline-induced Seizures | Marginally reduced lethal effects; little anticonvulsant activity noted. | [4] |
| Arecoline | Rat | 0.2 mg/kg | Intravenous | Neuronal Firing (VTA) | Induced an excitatory response in dopaminergic neurons. | [7] |
| Arecoline | Zebrafish (Adult) | 10 mg/L | Exposure | Novel Tank / Shoaling | Produced anxiolytic-like behavior and disrupted shoaling. | [8] |
| Cholinergic Agonists | Rat | 0.03 - 0.3 mg/kg (Scopolamine) | Not specified | Delay Discounting Task | Increased choice of the small immediate reward, affecting decision-making. | [9] |
Experimental Protocols
A standardized experimental workflow is crucial for obtaining reliable and reproducible results.
Caption: A typical workflow for behavioral pharmacology studies.
Protocol 1: Open Field Test (Rodents)
This test assesses general locomotor activity and anxiety-like behavior. Compounds that enhance GABAergic transmission may decrease locomotion and/or reduce anxiety, evidenced by more time spent in the center of the arena.
-
Apparatus: A square arena (e.g., 40x40x30 cm) with walls to prevent escape. The floor is divided into a central zone and a peripheral zone. An overhead camera records movement.
-
Procedure:
-
Administer this compound or vehicle control to the animal (e.g., mouse or rat) via the desired route (e.g., intraperitoneal injection).
-
Allow for a pre-treatment period of 20-30 minutes for the compound to take effect.
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a period of 5-10 minutes.
-
Clean the arena thoroughly with 70% ethanol between trials to eliminate olfactory cues.
-
-
Data Analysis:
-
Total distance traveled (cm).
-
Time spent in the center zone vs. peripheral zone (s).
-
Frequency of entries into the center zone.
-
Rearing frequency (vertical activity).
-
Protocol 2: Elevated Plus Maze (Rodents)
A widely used assay for measuring anxiety-like behavior, based on the animal's natural aversion to open and elevated spaces.
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Administer this compound or vehicle control 20-30 minutes prior to the test.
-
Place the animal in the central square of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis:
-
Time spent in the open arms vs. closed arms (s).
-
Number of entries into the open arms vs. closed arms.
-
Anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.
-
Protocol 3: Mirror Biting Assay (Zebrafish)
This protocol assesses aggression levels in adult zebrafish. Reduced mirror biting is indicative of lower aggressiveness.[6]
-
Apparatus: A standard zebrafish tank with a mirror placed along one of the longer walls.
-
Procedure:
-
Acclimate individual adult zebrafish to the testing tank for a set period.
-
Expose the fish to this compound by adding it to the tank water. A control group should be exposed to tank water only.
-
After an appropriate exposure time, introduce the mirror.
-
Record the fish's behavior for 5-10 minutes.
-
-
Data Analysis:
-
Time spent biting or displaying aggressive postures towards the mirror image (s).[6]
-
Latency to the first bite (s).
-
Total number of bites/attacks.
-
Protocol 4: Passive Avoidance Task (Rodents)
This test evaluates fear-based learning and memory, which can be modulated by cholinergic agents.[10]
-
Apparatus: A two-chambered box (light and dark compartments) connected by a small opening. The floor of the dark compartment is equipped with an electric grid.
-
Procedure (Training Day):
-
Place the rodent in the light compartment.
-
When the animal enters the dark compartment (which rodents naturally prefer), the door closes, and a mild foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Remove the animal and return it to its home cage.
-
-
Procedure (Testing Day - 24 hours later):
-
Administer this compound or vehicle control 30 minutes before the test.
-
Place the animal back in the light compartment.
-
Record the latency to enter the dark compartment (step-through latency). A longer latency indicates better memory of the aversive experience.
-
-
Data Analysis:
-
Step-through latency on the testing day (s). Maximum cutoff time is typically 300-600 seconds.
-
Compare latencies between the treated group and the control group.
-
Considerations for Drug Preparation and Administration
-
Solubility: this compound is soluble in water and DMSO.[3] For in vivo experiments, sterile saline (0.9% NaCl) is the preferred vehicle. If DMSO is required to aid dissolution, the final concentration should be kept low (e.g., <5%) to avoid vehicle-induced behavioral effects.
-
Stability: Stock solutions should be prepared fresh. If storage is necessary, aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
-
Dose-Response: It is critical to perform a dose-response study to identify the optimal concentration of this compound that elicits behavioral effects without causing sedation or toxicity.
Disclaimer: this compound is for research use only. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Arecoline Induces an Excitatory Response in Ventral Tegmental Area Dopaminergic Neurons in Anesthetized Rats [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Effects of acute administration of nicotinic and muscarinic cholinergic agonists and antagonists on performance in different cost-benefit decision making tasks in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic administration of cholinergic agents: effects on behavior and calmodulin - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving Arecaidine hydrochloride solubility for in vivo administration
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of arecaidine hydrochloride for in vivo administration.
Frequently Asked Questions (FAQs)
Q1: What is the typical solubility of this compound in common laboratory solvents?
A1: this compound is soluble in water and DMSO, but generally insoluble in ethanol.[1] Its solubility can vary, so it is always recommended to refer to the manufacturer's specifications.
Q2: My this compound is not dissolving completely in saline for my in vivo study. What could be the issue?
A2: While this compound is water-soluble, achieving high concentrations in saline alone for in vivo administration can be challenging. Saline may not be a strong enough solvent for higher doses, leading to precipitation. Consider using a co-solvent system to improve solubility.
Q3: Are there pre-formulated solvent systems available for improving the solubility of this compound for in vivo use?
A3: Yes, several suppliers provide recommended solvent systems. Common formulations include mixtures of DMSO, PEG300, Tween-80, and saline, or formulations containing cyclodextrins like SBE-β-CD.[2]
Q4: Can I heat or sonicate my this compound solution to aid dissolution?
A4: Yes, gentle heating and/or sonication can be used to help dissolve this compound, especially if you observe precipitation or phase separation during preparation.[2][3] However, be cautious with temperature to avoid degradation of the compound.
Q5: How should I store my prepared this compound stock solutions?
A5: For long-term storage, it is recommended to aliquot your stock solution and store it at -80°C (for up to 6 months) or -20°C (for up to 1 month).[2] Avoid repeated freeze-thaw cycles.[1][2] For in vivo experiments, it is best to prepare fresh working solutions on the day of use.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in the final solution | The concentration of this compound exceeds its solubility limit in the chosen solvent system. | - Decrease the concentration of this compound.- Switch to a more effective co-solvent system (see protocols below).- Use gentle heating and/or sonication to aid dissolution.[2][3] |
| Phase separation | The components of the co-solvent system are not miscible in the chosen ratios. | - Ensure you are adding the solvents in the correct order as specified in the protocol.- Vigorously vortex the solution after adding each solvent. |
| Inconsistent experimental results | - Degradation of the compound due to improper storage.- Incomplete dissolution of the compound. | - Prepare fresh solutions for each experiment.- Ensure the stock solution is clear before making dilutions.- Filter sterilize the final working solution using a 0.22 µm filter, especially if using an aqueous-based vehicle.[2] |
Quantitative Solubility Data
| Solvent / Solvent System | Solubility | Reference |
| Water | 90 mg/mL | [4] |
| Water | 36 mg/mL | [1] |
| DMSO | 9 mg/mL (Anhydrous DMSO recommended as moisture can reduce solubility) | [1] |
| Ethanol | Insoluble | [1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | [2] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | [2] |
Experimental Protocols
Protocol 1: Co-Solvent Formulation for Intraperitoneal (IP) Injection
This protocol is suitable for achieving a clear solution of this compound for systemic administration in animal models.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
Add the solvents sequentially in the following volumetric ratio: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
After the addition of each solvent, vortex the mixture thoroughly to ensure complete dissolution.
-
Visually inspect the solution to ensure it is clear and free of any precipitate.
-
If precipitation occurs, gentle warming or sonication can be applied.[2]
-
Prepare the final working solution fresh on the day of the experiment.
Protocol 2: Cyclodextrin-Based Formulation for Improved Aqueous Solubility
This protocol utilizes a cyclodextrin to enhance the aqueous solubility of this compound, which can be beneficial for reducing the use of organic co-solvents.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in sterile saline. This will be your cyclodextrin vehicle.
-
Weigh the required amount of this compound and place it in a sterile microcentrifuge tube.
-
First, dissolve the this compound in DMSO to create a stock solution. A common starting point is 10% of the final volume being DMSO.[2]
-
Add the cyclodextrin vehicle to the DMSO stock solution to achieve the final desired concentration. The final solvent composition will be 10% DMSO and 90% of the 20% SBE-β-CD in saline solution.[2]
-
Vortex the solution thoroughly until it is clear.
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Simplified signaling pathway of arecaidine as a GABA uptake inhibitor.
References
Technical Support Center: Arecaidine Hydrochloride Stability in Aqueous Solutions
Welcome to the technical support center for arecaidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in aqueous solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during laboratory experiments.
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common stability issues with this compound aqueous solutions.
Problem: Unexpected or Inconsistent Experimental Results
Unexpected outcomes in assays using this compound solutions can often be traced back to the stability and integrity of the compound. Use the following decision tree to troubleshoot your experiment.
Caption: Troubleshooting workflow for inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound aqueous stock solutions?
A1: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months. For shorter-term storage, -20°C for up to one month is recommended.[1] To avoid degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot the stock solution into single-use volumes.[1]
Q2: How should I prepare an aqueous solution of this compound?
A2: this compound is soluble in water. For a stock solution, dissolve the solid powder in high-purity water (e.g., Milli-Q or equivalent) to the desired concentration. Sonication can be used to aid dissolution. For cell-based assays or other sterile applications, it is recommended to filter-sterilize the final solution through a 0.22 µm filter before use.[1]
Q3: At what pH is this compound most stable?
A3: While specific data on the pH stability profile of this compound is limited, it is known that the related compound, arecoline, hydrolyzes to arecaidine under basic (alkaline) conditions. This suggests that arecaidine, as a carboxylic acid, is stable against hydrolysis at the ester linkage present in arecoline. However, strong alkaline conditions should generally be avoided for organic molecules. For optimal stability, it is recommended to prepare aqueous solutions in a buffer at a neutral or slightly acidic pH (e.g., pH 5-7).
Q4: Is this compound sensitive to light?
A4: There is no specific data on the photostability of this compound. However, as a general precaution for organic compounds, it is advisable to protect aqueous solutions from light by storing them in amber vials or by wrapping the container in aluminum foil. When conducting experiments, especially over extended periods, minimize exposure to direct light.
Q5: Can I expect degradation of this compound at room temperature?
A5: While short-term handling at room temperature is generally acceptable, prolonged storage of aqueous solutions at room temperature is not recommended. For in-vivo experiments, it is advised to prepare fresh solutions and use them on the same day.[1] If solutions need to be kept at room temperature for the duration of an experiment, it is best to use them as quickly as possible and to have performed stability checks under those conditions.
Experimental Protocols
To ensure the reliability of your experimental data, it is crucial to perform stability studies under your specific experimental conditions. Below is a detailed protocol for a forced degradation study to assess the stability of this compound in aqueous solution.
Protocol: Forced Degradation Study of this compound in Aqueous Solution
This study is designed to identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Objective: To evaluate the stability of this compound in aqueous solution under hydrolytic (acidic, basic, neutral), oxidative, thermal, and photolytic stress conditions.
Materials:
-
This compound powder
-
High-purity water (HPLC grade)
-
Hydrochloric acid (HCl), 1M and 0.1M
-
Sodium hydroxide (NaOH), 1M and 0.1M
-
Hydrogen peroxide (H₂O₂), 3% solution
-
HPLC system with UV detector
-
pH meter
-
Water bath or incubator
-
Photostability chamber
Experimental Workflow Diagram:
Caption: Workflow for a forced degradation stability study.
Methodology:
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in high-purity water to prepare a 1 mg/mL stock solution.
-
-
Preparation of Stress Samples:
-
For each condition, prepare a sample by diluting the stock solution with the respective stressor solution to a final concentration of 0.1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix the drug solution with 0.1M NaOH. Keep the solution at 60°C.
-
Neutral Hydrolysis: Mix the drug solution with high-purity water. Keep the solution at 60°C.
-
Oxidative Degradation: Mix the drug solution with 3% H₂O₂. Keep the solution at room temperature.
-
Thermal Degradation: Keep the aqueous drug solution in an incubator at 60°C, protected from light.
-
Photolytic Degradation: Expose the aqueous drug solution to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light and kept alongside the exposed sample.
-
-
Sampling and Analysis:
-
Withdraw aliquots from each stress sample at initial (T=0) and subsequent time points (e.g., 2, 4, 8, 24 hours).
-
Before HPLC analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all samples using a validated stability-indicating HPLC-UV method.
-
-
Data Presentation:
-
The results of the stability study should be summarized in a table for easy comparison.
-
| Stress Condition | Time (hours) | Arecaidine HCl Concentration (mg/mL) | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1M HCl, 60°C) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Base Hydrolysis (0.1M NaOH, 60°C) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Oxidative (3% H₂O₂, RT) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Thermal (60°C) | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 | ||||
| Photolytic | 0 | |||
| 2 | ||||
| 4 | ||||
| 8 | ||||
| 24 |
Note: The conditions provided are starting points and may need to be adjusted based on the observed stability of this compound. The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent drug from its degradation products.
References
Technical Support Center: Synthesis of Arecaidine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Arecaidine hydrochloride. It is intended for researchers, scientists, and drug development professionals familiar with synthetic organic chemistry.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
The most prevalent and straightforward method for synthesizing Arecaidine is through the hydrolysis of its methyl ester, Arecoline. This is followed by salt formation with hydrochloric acid to yield the desired hydrochloride salt. The hydrolysis can be achieved under either acidic or basic conditions.
Q2: Why is my overall yield of this compound consistently low?
Low yields can stem from several stages of the synthesis. The most common culprits are incomplete hydrolysis of the Arecoline starting material, degradation of the product during workup, or inefficient isolation and crystallization of the final salt. Each of these potential issues is addressed in the troubleshooting guide below.
Q3: What are the key differences between acid-catalyzed and base-catalyzed hydrolysis for this synthesis?
-
Acid-catalyzed hydrolysis: This is a reversible reaction, so a large excess of water is required to drive the reaction to completion[1][2]. The product is isolated as the hydrochloride salt of the carboxylic acid directly after neutralization and workup.
-
Base-catalyzed hydrolysis (saponification): This reaction is irreversible and typically goes to completion. The initial product is the carboxylate salt (e.g., sodium arecaidinate). A subsequent acidification step is required to protonate the carboxylate and form the free amino acid, Arecaidine, before forming the hydrochloride salt[3].
Q4: How can I monitor the progress of the hydrolysis reaction?
The reaction progress can be effectively monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5][6]. By comparing the reaction mixture to spots or peaks of the starting material (Arecoline) and a reference standard of Arecaidine if available, you can determine the extent of conversion.
Q5: Is Arecaidine stable? What are the optimal storage conditions for the final hydrochloride salt?
Arecaidine itself is a stable compound. This compound, like many amine hydrochlorides, can be hygroscopic. It is best stored in a tightly sealed container in a desiccator or a controlled low-humidity environment to prevent moisture absorption. For long-term storage, refrigeration (-20°C) is recommended[7].
Troubleshooting Guide
Problem 1: Incomplete Hydrolysis of Arecoline
Q: My reaction stalls, and I observe a significant amount of unreacted Arecoline even after extended reaction times. What should I do?
A: Incomplete hydrolysis is a frequent issue. Several factors could be at play, depending on your chosen method.
-
For Base-Catalyzed Hydrolysis (Saponification):
-
Transesterification: If you are using an alcohol like methanol or ethanol as a co-solvent, you may be observing transesterification rather than hydrolysis, especially if your base is not strong enough or if water is limited[8].
-
Solution: Switch to an aprotic co-solvent such as Tetrahydrofuran (THF) or Dioxane to improve the solubility of Arecoline without competing with the hydrolysis reaction.
-
-
Insufficient Base: Ensure at least one full equivalent of base (e.g., NaOH, KOH, LiOH) is used. For stubborn esters, using an excess (1.5-3 equivalents) can improve reaction rates. Lithium hydroxide (LiOH) is often more effective than NaOH or KOH for challenging ester hydrolyses[8].
-
Temperature: If the reaction is slow at room temperature, consider gently heating the reaction mixture. Refluxing in a THF/water mixture is a common strategy.
-
-
For Acid-Catalyzed Hydrolysis:
-
Reversibility: This reaction is reversible[2].
-
Solution: Use a large excess of aqueous acid (e.g., 5-10 volumes of 2-6 M HCl) to push the equilibrium towards the products.
-
-
Reaction Time & Temperature: Acid hydrolysis is often slower than saponification. The reaction may require prolonged heating under reflux (several hours to overnight) to reach completion[1].
-
Problem 2: Product Isolation and Purification Issues
Q: After hydrolysis, I am struggling to isolate pure Arecaidine from the reaction mixture. My product is an oil and won't crystallize.
A: This is a common challenge, often due to the formation of an impure, oily product or difficulties with crystallization.
-
Impure Product: The presence of unreacted starting material, side-products, or inorganic salts can inhibit crystallization, resulting in an oil.
-
Solution: Ensure the hydrolysis reaction has gone to completion. After acidification (in the case of saponification), perform a thorough extraction with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove any unreacted, non-polar Arecoline before attempting to isolate the this compound. If Arecaidine is extracted along with impurities, column chromatography may be necessary.
-
-
Crystallization Failure: this compound may be reluctant to crystallize from certain solvents.
-
Solution:
-
Solvent Screening: The choice of crystallization solvent is critical. Start by dissolving the crude product in a minimal amount of a polar solvent like methanol or isopropanol, and then slowly add a less polar anti-solvent like diethyl ether or ethyl acetate until turbidity is observed. Allow the solution to slowly cool.
-
Purity is Key: Ensure the starting Arecaidine free-base is as pure as possible before forming the salt.
-
Moisture Control: this compound can be deliquescent[9]. Conduct the crystallization and filtration under a dry atmosphere (e.g., nitrogen blanket or in a glove box) to prevent the product from absorbing atmospheric moisture and becoming oily.
-
-
Problem 3: Side-Product Formation
Q: I've identified an unexpected peak in my LC-MS analysis with a mass corresponding to M+16. What could this be?
A: A mass increase of 16 amu often corresponds to N-oxidation. The tertiary amine in the Arecaidine structure can be oxidized to form Arecaidine N-oxide, a known metabolite of Arecoline[10][11]. This can occur if oxidizing agents are present or under certain metabolic conditions.
-
Solution:
-
Inert Atmosphere: If you suspect oxidation during the reaction or workup, perform the synthesis under an inert atmosphere (e.g., nitrogen or argon).
-
Degas Solvents: Use solvents that have been degassed to remove dissolved oxygen.
-
Purification: If the N-oxide does form, it will have different polarity from Arecaidine and can typically be separated by chromatography.
-
Data Presentation
Table 1: Comparison of Typical Hydrolysis Conditions for Arecoline
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagent | Dilute HCl or H₂SO₄ (e.g., 3-6 M) | NaOH, KOH, or LiOH (1.1 - 3.0 eq.) |
| Solvent | Water / Aqueous Acid | Water with a co-solvent (e.g., THF, Dioxane) |
| Temperature | Reflux (e.g., 80-100 °C) | Room Temperature to Reflux (e.g., 25-70 °C) |
| Reaction Time | 4 - 24 hours | 1 - 12 hours |
| Reversibility | Reversible[1] | Irreversible |
| Initial Product | Arecaidine (as an amine salt) | Arecaidinate (carboxylate salt) |
| Key Advantage | Direct formation of the acid form | Generally faster and goes to completion |
| Key Pitfall | Slow and requires excess water | Potential for transesterification with alcohol solvents[8] |
Experimental Protocols
Protocol 1: Synthesis of Arecaidine via Base-Catalyzed Hydrolysis (Saponification)
-
Dissolution: Dissolve Arecoline (1.0 eq.) in a mixture of Tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Hydrolysis: Add Lithium hydroxide monohydrate (LiOH·H₂O, 1.5 eq.) to the solution. Stir the mixture vigorously at room temperature or heat to 50°C.
-
Monitoring: Monitor the reaction by TLC or LC-MS until all the Arecoline has been consumed (typically 2-6 hours).
-
Workup (Quenching): Cool the reaction mixture to 0°C in an ice bath. Carefully adjust the pH to ~2-3 by the slow, dropwise addition of 3M hydrochloric acid.
-
Extraction of Impurities: Extract the acidic aqueous solution with ethyl acetate (3x) to remove any non-polar impurities or unreacted starting material. Discard the organic layers.
-
Isolation: The aqueous layer now contains this compound. The product can be isolated by lyophilization (freeze-drying) or by concentrating the solution under reduced pressure to obtain the crude solid.
Protocol 2: Formation and Crystallization of this compound
-
Salt Formation: If you have isolated Arecaidine as the free-base (zwitterion), dissolve it in a minimal amount of a suitable alcohol, such as isopropanol.
-
Acidification: To this solution, add a stoichiometric amount (1.0 eq.) of hydrochloric acid (either as a solution in isopropanol or as anhydrous HCl gas).
-
Crystallization: The hydrochloride salt should precipitate. To encourage further crystallization, you can cool the solution to 0°C or add a co-solvent like diethyl ether dropwise until the solution becomes cloudy.
-
Isolation: Collect the crystalline solid by vacuum filtration. Wash the crystals with a small amount of cold diethyl ether.
-
Drying: Dry the solid under high vacuum to remove all residual solvents. Store the final product in a desiccator.
Visualizations
Caption: General workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting common synthesis pitfalls.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reddit.com [reddit.com]
- 9. Arecoline - Wikipedia [en.wikipedia.org]
- 10. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Arecoline - Acrolein, Crotonaldehyde, and Arecoline - NCBI Bookshelf [ncbi.nlm.nih.gov]
Optimizing Arecaidine hydrochloride concentration for cell culture experiments
This guide provides researchers, scientists, and drug development professionals with essential information for the effective use of Arecaidine hydrochloride in cell culture experiments. It includes frequently asked questions, troubleshooting advice, and detailed protocols to help you achieve reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vitro?
This compound is a pyridine alkaloid derived from the nut of the Areca catechu tree. Its primary mechanism of action is the inhibition of GABA (gamma-aminobutyric acid) uptake. It also functions as a substrate for the H+-coupled amino acid transporter 1 (PAT1, SLC36A1), through which it competitively inhibits the uptake of L-proline.
Q2: How should I prepare and store stock solutions of this compound?
Proper preparation and storage of stock solutions are critical for experimental success.
-
Solubility: this compound has varying solubility depending on the solvent. It is highly soluble in water but may require fresh, moisture-free DMSO for optimal dissolution at higher concentrations. If precipitation occurs during preparation, gentle heating or sonication can aid dissolution.
-
Storage: For long-term stability, store the powdered form at -20°C for up to 3 years. Once dissolved, aliquot the stock solution to avoid repeated freeze-thaw cycles. Store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. If using water as the solvent, it is recommended to filter-sterilize the working solution with a 0.22 μm filter before use.
Q3: What is a good starting concentration for my cell culture experiment?
The optimal concentration of this compound is highly dependent on the cell type and the specific biological question being investigated.
-
General Range: A broad concentration range should be tested initially. Based on literature, concentrations for in vitro studies can range from the low micromolar (µM) to the millimolar (mM) range.
-
Cytotoxicity Studies: For cytotoxicity and genotoxicity assays in human buccal epithelial cells, concentrations up to 5 mM have been used.
-
Dose-Response: It is crucial to perform a dose-response experiment (e.g., from 1 µM to 5 mM) to determine the EC₅₀ (half-maximal effective concentration) or IC₅₀ (half-maximal inhibitory concentration) for your specific cell line and endpoint.
Troubleshooting Guide
This section addresses common problems encountered when using this compound in cell culture.
| Problem | Possible Cause | Recommended Solution |
| Precipitate in Media | The compound may have low solubility in your culture medium, especially after dilution from a high-concentration DMSO stock. | Ensure the final DMSO concentration in the media is low (typically <0.5%) to prevent solvent-induced toxicity. Prepare fresh dilutions for each experiment. If precipitate persists, consider using a different solvent system or gentle warming. |
| High Cell Death / Cytotoxicity | The concentration used may be too high for your specific cell line. Cells can be overly sensitive, or the treatment duration may be too long. | Perform a dose-response and time-course experiment to find the optimal concentration and incubation time. Start with a much lower concentration range. Review literature for toxicity data on similar cell lines. |
| No Observable Effect | The concentration may be too low. The cell line may not express the target (e.g., GABA transporters). The compound may have degraded due to improper storage. | Verify the activity of your this compound stock with a positive control cell line if available. Increase the concentration range in your dose-response experiment. Confirm target expression in your cell line using methods like qPCR or Western blot. Ensure stock solutions were stored correctly. |
| Inconsistent Results | This can be due to variability in cell density, inconsistent compound dilution, or issues with the stock solution (e.g., degradation from multiple freeze-thaw cycles). | Standardize your cell seeding protocol. Always prepare fresh serial dilutions from a single-use aliquot of the stock solution for each experiment. Avoid repeated freezing and thawing of the stock. |
Data & Protocols
Solubility and Stock Preparation Data
The following table summarizes the solubility of this compound in common solvents.
| Solvent | Solubility | Notes |
| Water | 36 mg/mL | - |
| DMSO | 9 mg/mL (50.66 mM) | Use fresh, moisture-free DMSO as absorbed moisture can reduce solubility. |
| Ethanol | Insoluble | - |
Experimental Protocol: Cell Viability (MTT) Assay
This protocol provides a method for determining the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete culture medium
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium from your stock solution. A common approach is to prepare 2X concentrated solutions that will be diluted 1:1 in the wells.
-
Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest treatment dose) and an untreated control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the control group and plot the results to determine the IC₅₀ value.
Visualizations
Workflow for Optimizing Concentration
Caption: A standard workflow for determining the optimal concentration of this compound.
Mechanism of Action: GABA Uptake Inhibition
Caption: this compound inhibits the GABA transporter, increasing GABA in the synapse.
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting common experimental issues.
Preventing precipitation of Arecaidine hydrochloride in stock solutions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper handling and storage of Arecaidine hydrochloride to prevent precipitation in stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for this compound is high-purity water. It is soluble in water, and for in vitro studies, aqueous solutions are often preferred.[1][2][3] For specific applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) can be used.
Q2: What is the solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between batches. However, typical solubilities are provided in the table below. It is insoluble in ethanol.[1]
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years.[1][4] Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or at -80°C for up to one year.[1][5]
Q4: How can I ensure the stability of my this compound stock solution?
A4: To ensure stability, use high-purity solvents, store aliquots at the recommended temperatures, and protect from light.[5] Avoid exposure to strong oxidizing or reducing agents, as well as strong acids or alkalis.[4] For aqueous solutions, sterile filtration using a 0.22 µm filter is recommended before storage.[6]
Troubleshooting Guide
Issue: My this compound has precipitated out of my stock solution.
This is a common issue that can arise from several factors. Follow this troubleshooting guide to identify the cause and resolve the problem.
| Potential Cause | Recommended Action |
| Solubility Limit Exceeded | Verify that the concentration of your stock solution does not exceed the solubility limit in the chosen solvent (see solubility table below). If it does, you will need to prepare a new, more dilute stock solution. |
| Improper Storage | Ensure that stock solutions are stored at the correct temperature (-20°C or -80°C).[1][5] Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Solvent Quality | If using DMSO, ensure it is fresh and not moisture-absorbing, as this can reduce solubility.[1] For aqueous solutions, use sterile, high-purity water (e.g., Milli-Q or equivalent). |
| pH of the Solution | Although this compound is generally stable, significant shifts in the pH of the solution could potentially affect its solubility. Ensure your final solution's pH is compatible with the compound. |
| Contamination | Accidental introduction of contaminants could lead to precipitation. Ensure all labware is clean and that sterile techniques are used when preparing and handling solutions. |
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Molar Concentration (approx.) |
| Water | 36 mg/mL[1][7] | 202.66 mM[7] |
| DMSO | 9 mg/mL[1][7] | 50.66 mM[1][7] |
| Ethanol | Insoluble[1] | N/A |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution of this compound
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity water to achieve the desired concentration (not exceeding 36 mg/mL).
-
Dissolution: Vortex the solution until the powder is completely dissolved. If necessary, gentle warming to 37°C or sonication can be used to aid dissolution, particularly at higher concentrations.[8]
-
Sterilization: Sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.[6]
-
Aliquoting: Dispense the stock solution into single-use, sterile cryovials.
-
Storage: Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 1 year).[1][5]
Mandatory Visualizations
References
Technical Support Center: Arecaidine Hydrochloride Administration and Tachyphylaxis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering tachyphylaxis with repeated administration of arecaidine hydrochloride. This resource focuses on the potential muscarinic acetylcholine receptor (mAChR) agonist activity of arecaidine and the subsequent receptor desensitization that may lead to a diminished response.
Troubleshooting Guide: Tachyphylaxis in this compound Experiments
When a diminished response to repeated this compound administration is observed, consider the following potential causes and solutions.
| Observed Issue | Potential Cause | Recommended Troubleshooting Steps |
| Decreased physiological or cellular response after repeated doses. | Homologous Desensitization of Muscarinic Receptors: Prolonged or repeated exposure to this compound, acting as a muscarinic agonist, can lead to phosphorylation of the M1, M2, and M3 receptors by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which uncouples the receptor from its G-protein, thereby reducing the signal transduction cascade.[1][2][3][4][5] | 1. Implement a Washout Period: Introduce a sufficient drug-free interval between administrations to allow for receptor resensitization. 2. Vary the Dosing Regimen: Investigate if altering the frequency and concentration of this compound administration can mitigate the onset of tachyphylaxis. 3. Receptor Occupancy Studies: If possible, perform binding assays to determine if the diminished response correlates with a change in receptor affinity or density. |
| Reduced response to other muscarinic agonists after this compound pre-treatment. | Heterologous Desensitization: Activation of one type of GPCR can lead to the desensitization of other GPCRs.[2][3] This can occur through the activation of second messenger-dependent kinases like Protein Kinase A (PKA) and Protein Kinase C (PKC), which can phosphorylate other nearby receptors.[1][4] | 1. Test for Cross-Tachyphylaxis: After inducing tachyphylaxis with this compound, challenge the system with a different muscarinic agonist (e.g., carbachol) to confirm heterologous desensitization. 2. Inhibit Second Messenger Kinases: Use selective inhibitors for PKA or PKC to investigate their role in the observed desensitization. |
| Inconsistent or variable tachyphylaxis between experimental models. | Differential Receptor Subtype Expression and Signaling Pathways: The expression levels of M1, M2, and M3 muscarinic receptor subtypes can vary between different cell lines and tissues.[6] The specific desensitization mechanisms can also be receptor subtype-dependent.[7] | 1. Characterize Receptor Expression: Profile the expression of M1, M2, and M3 receptors in your experimental model using techniques like qPCR or western blotting. 2. Subtype-Selective Antagonists: Use selective antagonists for M1, M2, or M3 receptors to identify which subtype is primarily responsible for the observed effects and potential tachyphylaxis.[8] |
| This compound appears to have a dual mechanism of action. | GABA Uptake Inhibition vs. Muscarinic Agonism: Arecaidine is a known potent GABA uptake inhibitor.[9][10] However, arecaidine and its esters also exhibit activity as muscarinic receptor agonists.[8][11][12] The observed tachyphylaxis is more likely related to its muscarinic agonist properties, as receptor desensitization is a hallmark of GPCR signaling. | 1. Pharmacological Blockade: Use a muscarinic antagonist (e.g., atropine) to determine if the observed tachyphylaxis is indeed mediated by muscarinic receptors. 2. Control for GABAergic Effects: If your experimental system is sensitive to changes in GABA levels, consider using a GABA receptor antagonist to isolate the muscarinic effects of arecaidine. |
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why might it occur with this compound?
A1: Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration. While this compound is known as a GABA uptake inhibitor, it and its derivatives also act as agonists at muscarinic acetylcholine receptors (mAChRs), which are G-protein coupled receptors (GPCRs).[8][11][12] Prolonged or repeated activation of GPCRs can lead to their desensitization, a process that underlies tachyphylaxis.[1][2][3][5]
Q2: What is the molecular mechanism behind muscarinic receptor desensitization?
A2: The primary mechanism is receptor phosphorylation. Upon agonist binding, G-protein coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the activated receptor.[4] This phosphorylation increases the receptor's affinity for β-arrestin. The binding of β-arrestin sterically hinders the coupling of the receptor to its G-protein, thus attenuating the downstream signaling cascade.[2][5] In some cases, second messenger-dependent kinases like PKA and PKC can also contribute to this process.[1][4]
Q3: How can I experimentally confirm that the observed tachyphylaxis is due to muscarinic receptor desensitization?
A3: You can perform a functional assay to measure a downstream response of muscarinic receptor activation, such as calcium mobilization or inositol phosphate accumulation.[13][14] First, establish a baseline response to this compound. Then, pre-treat the cells with this compound for a specific duration, followed by a washout period. Finally, re-stimulate with this compound and measure the response. A significantly reduced response after pre-treatment would indicate desensitization.
Q4: Is it possible for this compound to cause downregulation of muscarinic receptors?
A4: Yes, in addition to desensitization (uncoupling from G-proteins), prolonged agonist exposure can lead to receptor downregulation. This is a slower process that involves the internalization of receptors from the cell surface via endocytosis, followed by their degradation.[3] This results in a decrease in the total number of receptors available to bind to the agonist.
Q5: Are there different types of desensitization I should be aware of?
A5: Yes, there are two main types. Homologous desensitization is specific to the receptor that is being stimulated.[3] Heterologous desensitization occurs when the activation of one type of receptor leads to the desensitization of other, unstimulated receptors.[2][3] This is often mediated by second messenger-dependent kinases.[1][4]
Experimental Protocols
Protocol for Assessing Tachyphylaxis of Muscarinic M3 Receptor-Mediated Calcium Mobilization
This protocol is designed to investigate the desensitization of M3 muscarinic receptors in a cell line expressing these receptors (e.g., CHO-m3 cells).[13]
Materials:
-
CHO-m3 cells (or other suitable cell line)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Muscarinic antagonist (e.g., atropine) as a control
-
96-well black, clear-bottom plates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Culture and Plating:
-
Culture CHO-m3 cells according to standard protocols.
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and add the dye-loading solution.
-
Incubate the plate at 37°C for 60 minutes.
-
Wash the cells with assay buffer to remove excess dye.
-
-
Induction of Tachyphylaxis (Pre-treatment):
-
Prepare a solution of this compound at the desired pre-treatment concentration in assay buffer.
-
Add this solution to the appropriate wells and incubate for a defined period (e.g., 30 minutes) at 37°C. This is the desensitization step.
-
For control wells, add only assay buffer.
-
-
Washout:
-
Carefully remove the pre-treatment solution and wash the cells multiple times with warm assay buffer to remove all traces of this compound.
-
-
Measurement of Calcium Mobilization:
-
Place the plate in the fluorescent plate reader and allow it to equilibrate.
-
Set the plate reader to record fluorescence intensity over time.
-
Inject a challenge dose of this compound into the wells while continuously recording the fluorescence.
-
Record the peak fluorescence intensity for each well.
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak intensity - baseline intensity) for each well.
-
Compare the response in the this compound pre-treated wells to the control (buffer pre-treated) wells. A significant reduction in the response in the pre-treated wells indicates tachyphylaxis.
-
Data Presentation
Table 1: Hypothetical Quantitative Data on this compound-Induced Tachyphylaxis
| Pre-treatment Condition | Challenge Agonist | Concentration (µM) | Peak Calcium Response (ΔRFU) | % of Control Response |
| Buffer (Control) | Arecaidine HCl | 10 | 50,000 ± 4,500 | 100% |
| Arecaidine HCl (10 µM) | Arecaidine HCl | 10 | 15,000 ± 2,100 | 30% |
| Buffer (Control) | Carbachol | 10 | 65,000 ± 5,200 | 100% |
| Arecaidine HCl (10 µM) | Carbachol | 10 | 32,500 ± 3,500 | 50% |
Data are presented as mean ± SD. ΔRFU = Change in Relative Fluorescence Units.
Visualizations
Caption: Signaling pathway of M1/M3 muscarinic acetylcholine receptors.
References
- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 2. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
- 3. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 4. Agonist-selective mechanisms of GPCR desensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. G protein-coupled receptor adaptation mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Muscarinic agonist-mediated heterologous desensitization in isolated ileum requires activation of both muscarinic M2 and M3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Desensitization of muscarinic acetylcholine receptors: possible relation to receptor heterogeneity and phosphoinositides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stimulation of ganglionic muscarinic M1 receptors by a series of tertiary arecaidine and isoarecaidine esters in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid desensitization of muscarinic m3 receptor-stimulated polyphosphoinositide responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Minimizing off-target effects of Arecaidine hydrochloride in experimental models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of Arecaidine Hydrochloride in experimental models.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound, focusing on distinguishing on-target GABA uptake inhibition from potential off-target effects.
Issue 1: Unexpected Cellular Phenotype Not Consistent with GABA Uptake Inhibition
If you observe cellular effects that cannot be solely attributed to the inhibition of GABA uptake, consider the following potential off-target effects and troubleshooting steps:
| Potential Off-Target Effect | Experimental Evidence | Troubleshooting/Control Experiments |
| Interaction with Proton-Coupled Amino Acid Transporter 1 (PAT1) | Arecaidine is a substrate for PAT1 and competitively inhibits L-proline uptake with an affinity constant (Ki) of 3.8 mM.[1][2] This can affect cellular amino acid homeostasis. | 1. Proline Competition Assay: Co-incubate cells with this compound and excess L-proline. If the unexpected phenotype is diminished, it suggests involvement of PAT1. 2. Use of PAT1-Null Models: If available, utilize cell lines or animal models lacking functional PAT1 to confirm its role in the observed effect. 3. Structural Analogs: Employ arecaidine analogs with reduced affinity for PAT1 but similar GABA uptake inhibitory activity, if available. |
| Muscarinic M2 Receptor Activation | While direct binding affinity data for arecaidine at the M2 receptor is limited, related compounds like arecaidine propargyl ester (APE) are potent M2 agonists.[3] Arecaidine itself may exhibit activity at muscarinic receptors, particularly the M2 subtype. | 1. Muscarinic Receptor Antagonists: Co-administer a selective M2 muscarinic receptor antagonist (e.g., methoctramine) with this compound. Reversal of the phenotype indicates M2 receptor involvement. 2. Receptor Expression Analysis: Confirm the expression of M2 receptors in your experimental model (cell line or tissue). 3. Calcium Imaging: M2 receptor activation can lead to changes in intracellular calcium levels. Monitor calcium dynamics in response to this compound. |
| Genotoxicity | Arecaidine has been shown to induce sister chromatid exchanges (SCEs) in a dose-dependent manner in mouse bone marrow cells in vivo.[4] This indicates potential for DNA damage. | 1. Comet Assay or γ-H2AX Staining: Perform these assays to directly assess DNA damage in cells treated with this compound. 2. Dose-Response and Time-Course Studies: Determine the lowest effective concentration for GABA uptake inhibition and the shortest incubation time to minimize the risk of genotoxic effects. 3. Use of Non-Genotoxic GABA Uptake Inhibitors: As a negative control, use a structurally unrelated GABA uptake inhibitor known to be non-genotoxic to see if the primary desired effect can be achieved without inducing DNA damage. |
Issue 2: Inconsistent or Non-Reproducible Results in In Vivo Studies
Variability in in vivo experiments can be influenced by the formulation and administration of this compound.
| Potential Cause | Troubleshooting Steps |
| Poor Bioavailability or Rapid Metabolism | Arecoline, the precursor to arecaidine, is rapidly metabolized.[5] Arecaidine's own pharmacokinetic profile can influence its efficacy. |
| Off-Target Systemic Effects | Systemic administration can lead to effects in multiple organ systems, confounding the interpretation of results in the target tissue. |
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-target effects of this compound?
A1:
-
On-Target Effect: The primary on-target effect of arecaidine is the inhibition of GABA uptake, leading to increased extracellular GABA levels.[5]
-
Known Off-Target Effects:
-
PAT1 Transport: It is a substrate for the proton-coupled amino acid transporter 1 (PAT1), which can affect proline and other amino acid transport.[1][2]
-
Muscarinic Receptor Activity: It may act as an agonist at muscarinic receptors, particularly the M2 subtype.[3][6]
-
Genotoxicity: It has been shown to be genotoxic, causing sister chromatid exchanges.[4]
-
Q2: How can I prepare a stock solution of this compound?
A2: this compound is soluble in aqueous solutions. For in vitro experiments, sterile phosphate-buffered saline (PBS) or cell culture medium can be used. For in vivo studies, it can be dissolved in sterile saline for injections. If higher concentrations are needed, co-solvents like DMSO can be used, but the final concentration of the co-solvent should be kept low and consistent across all experimental groups, including vehicle controls. Always prepare fresh solutions for in vivo use.[4]
Q3: What are appropriate negative and positive controls for an experiment using this compound to study GABA uptake inhibition?
A3:
-
Negative Controls:
-
Vehicle Control: Treat a group of cells or animals with the same solvent used to dissolve the this compound.
-
Inactive Analog: If available, use a structurally similar but inactive analog of arecaidine that does not inhibit GABA uptake.
-
-
Positive Controls:
-
Other GABA Uptake Inhibitors: Use a well-characterized GABA uptake inhibitor with a different chemical structure (e.g., tiagabine) to confirm that the observed effect is due to GABA uptake inhibition.
-
Direct GABA Agonist: In some experimental paradigms, a direct GABA receptor agonist (e.g., muscimol) can be used to mimic the downstream effects of increased GABA levels.
-
Q4: How can I differentiate the effects of GABA uptake inhibition from the off-target effects on PAT1?
A4: To isolate the effects of GABA uptake inhibition from PAT1 interaction, you can perform a competition experiment with L-proline, a natural substrate of PAT1. If the effect of arecaidine is attenuated in the presence of excess L-proline, it suggests that PAT1 is involved.[1][2]
Q5: What is the evidence for arecaidine's activity at muscarinic receptors?
A5: While direct, high-affinity binding studies for arecaidine at muscarinic receptors are not extensively reported, studies on its structural analogs, such as arecaidine propargyl ester (APE), show potent agonism at M2 muscarinic receptors.[3] Therefore, it is prudent to consider potential muscarinic effects in your experiments and use appropriate antagonists as controls.
Quantitative Data Summary
The following table summarizes the known quantitative data regarding the on-target and off-target effects of arecaidine.
| Target/Effect | Parameter | Value | Experimental System |
| GABA Transporter (On-Target) | Inhibition of GABA Uptake | Potent inhibitor | Slices of cat spinal cord and cerebellum |
| PAT1 Transporter (Off-Target) | Ki | 3.8 mM | HeLa cells transfected with hPAT1-cDNA |
| Muscarinic M2 Receptor (Off-Target) | -log EC50 (of APE) | 8.22 | Guinea-pig isolated atria |
| Genotoxicity (Off-Target) | Sister Chromatid Exchanges | Dose-dependent increase (2.5, 5, and 7.5 mg/mouse) | Mouse bone marrow cells in vivo |
Experimental Protocols
Protocol 1: In Vitro Assay to Differentiate GABA Uptake Inhibition from PAT1-Mediated Effects
-
Cell Culture: Culture a suitable cell line expressing both GABA transporters and PAT1 (e.g., primary neurons, astrocytes, or relevant transfected cell lines).
-
Experimental Groups:
-
Vehicle Control
-
This compound (at desired concentration)
-
L-proline (high concentration, e.g., 10 mM)
-
This compound + L-proline
-
-
Treatment: Pre-incubate the cells with L-proline for 15-30 minutes before adding this compound.
-
Assay: Perform your primary functional assay (e.g., electrophysiology, cell viability, gene expression analysis).
-
Analysis: Compare the results from the this compound group with the this compound + L-proline group. A significant reduction in the observed effect in the co-treatment group suggests a contribution from PAT1.
Protocol 2: In Vivo Sister Chromatid Exchange (SCE) Assay for Genotoxicity
This protocol is adapted from studies on arecaidine-induced genotoxicity.[4]
-
Animal Model: Use a suitable rodent model (e.g., Swiss albino mice).
-
Treatment Groups:
-
Vehicle Control (sterile saline)
-
This compound (e.g., 2.5, 5, and 7.5 mg/mouse)
-
Positive Control (e.g., Mitomycin C)
-
-
Administration: Administer the compounds via intraperitoneal injection daily for a specified period (e.g., 5, 10, or 15 days).
-
BrdU Incorporation: Two hours before sacrifice, inject the mice with 5-bromo-2'-deoxyuridine (BrdU) to label the replicating DNA.
-
Metaphase Arrest: One hour before sacrifice, inject a mitotic inhibitor like colchicine to arrest cells in metaphase.
-
Bone Marrow Harvest: Euthanize the animals and harvest bone marrow from the femurs.
-
Chromosome Preparation: Prepare metaphase spreads on microscope slides.
-
Differential Staining: Stain the slides to differentiate between the sister chromatids (e.g., with Hoechst 33258 and Giemsa).
-
Scoring: Score the number of SCEs per metaphase under a microscope. An increase in the number of SCEs in the arecaidine-treated groups compared to the vehicle control indicates genotoxicity.
Visualizations
Caption: On- and off-target effects of this compound.
Caption: Troubleshooting workflow for unexpected experimental outcomes.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Induction of in vivo sister chromatid exchanges by arecaidine, a betel nut alkaloid, in mouse bone-marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advance on Biological Activity and Toxicity of Arecoline in Edible Areca (Betel) Nut: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. M2 muscarinic receptor activation regulates Schwann cell differentiation and myelin organization - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Arecaidine Hydrochloride and Guvacine on GABA Uptake
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Arecaidine hydrochloride and Guvacine, two alkaloids known for their inhibitory effects on the uptake of the principal inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA). By blocking GABA transporters (GATs), these compounds increase the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This guide synthesizes available experimental data to offer an objective performance comparison.
Quantitative Data on GABA Uptake Inhibition
| Compound | Transporter Isoform | IC50 (µM) | Species | Source |
| Guvacine | rat GAT-1 | 39 | Rat | --INVALID-LINK-- |
| rat GAT-2 | 58 | Rat | --INVALID-LINK-- | |
| rat GAT-3 | 378 | Rat | --INVALID-LINK-- | |
| This compound | GABA Transporters | Potent Inhibitor (Specific IC50 not available in comparative studies) | Cat | --INVALID-LINK-- |
Note: The potency of Arecaidine has been qualitatively described as significant in foundational studies.[1] Both Arecaidine and Guvacine have been shown to inhibit the uptake of GABA in slices of the cat spinal cord.[1]
Mechanism of Action: Inhibition of GABA Uptake
Arecaidine and Guvacine are structural analogs of GABA and act as competitive inhibitors of GABA transporters (GATs). These transporters are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, a crucial step in terminating GABAergic signaling. By binding to GATs, Arecaidine and Guvacine block the transport of GABA, leading to its accumulation in the synapse and prolonged activation of GABA receptors.
Experimental Protocols
The following is a representative protocol for a [3H]GABA uptake assay in rat brain synaptosomes, a common method for evaluating the potency of GABA uptake inhibitors.
Objective: To determine the IC50 values of test compounds (this compound and Guvacine) for the inhibition of [3H]GABA uptake into rat cortical synaptosomes.
Materials:
-
Rat cerebral cortices
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (124 mM NaCl, 5 mM KCl, 1.2 mM KH2PO4, 1.3 mM MgSO4, 2 mM CaCl2, 10 mM D-glucose, 25 mM HEPES, pH 7.4)
-
[3H]GABA (specific activity ~30-60 Ci/mmol)
-
Test compounds: this compound and Guvacine solutions of varying concentrations.
-
Scintillation fluid
-
Homogenizer, refrigerated centrifuge, water bath, liquid scintillation counter.
Procedure:
-
Synaptosome Preparation:
-
Homogenize rat cerebral cortices in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Wash the pellet by resuspending in Krebs-HEPES buffer and centrifuging again at 20,000 x g for 20 minutes.
-
Resuspend the final synaptosomal pellet in a known volume of Krebs-HEPES buffer and determine the protein concentration.
-
-
[3H]GABA Uptake Assay:
-
Dilute the synaptosomal suspension to a final protein concentration of approximately 0.1 mg/mL in Krebs-HEPES buffer.
-
Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C.
-
Add varying concentrations of the test compounds (this compound or Guvacine) to the synaptosomal aliquots and incubate for 10 minutes at 37°C.
-
Initiate the uptake reaction by adding [3H]GABA (final concentration ~50 nM).
-
Incubate for 5 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters, followed by three rapid washes with ice-cold Krebs-HEPES buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a saturating concentration of a known GAT inhibitor like tiagabine, or by running a parallel assay at 0-4°C).
-
Calculate the percentage inhibition of [3H]GABA uptake for each concentration of the test compound.
-
Plot the percentage inhibition against the logarithm of the test compound concentration and determine the IC50 value using non-linear regression analysis.
-
Conclusion
Both this compound and Guvacine are established inhibitors of GABA uptake. Quantitative data for Guvacine demonstrates its activity against GAT-1, GAT-2, and GAT-3, with the highest potency observed for GAT-1. While direct comparative IC50 values for Arecaidine are not available in the recent literature, historical studies confirm its potent inhibitory action on GABA uptake. The provided experimental protocol offers a robust framework for conducting comparative studies to further elucidate the relative potencies of these and other GABA uptake inhibitors. Such research is vital for the development of novel therapeutic agents targeting the GABAergic system for the treatment of neurological and psychiatric disorders.
References
Validating M2 Receptor Selectivity of Arecaidine Hydrochloride: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of Arecaidine hydrochloride's selectivity for the M2 muscarinic acetylcholine receptor (mAChR) against other muscarinic receptor subtypes. Experimental data for this compound and its analogues, alongside comparator compounds, are presented to support the validation of its M2 receptor selectivity. Detailed experimental protocols for key validation assays are also included.
Executive Summary
Arecaidine, an alkaloid found in areca nuts, has been investigated for its activity as a muscarinic acetylcholine receptor agonist. While some reports suggest a preference for the M2 subtype, a comprehensive analysis of its binding affinities and functional potencies across all five muscarinic receptor subtypes (M1-M5) is crucial for validating this selectivity. This guide collates available in vitro data for Arecaidine and related compounds and compares them with other known muscarinic agonists, Oxotremorine M and Pilocarpine, to provide a framework for evaluating its M2 receptor selectivity.
Comparative Analysis of Muscarinic Receptor Activity
Data Presentation
Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of Selected Agonists
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| Arecoline | 7943 | - | - | - | - | J Med Chem (2015) 58: 560-576 |
| Oxotremorine M | High Affinity | - | - | - | - | PNAS (1984) 81: 3399-3403 |
| Pilocarpine | 7943 | 2691 | 10000 | 2980 | - | J Med Chem (2015) 58: 560-576; Br J Pharmacol (1995) 114: 1241-9; Mol Pharmacol (1997) 52: 172-9 |
Note: A lower Ki value indicates a higher binding affinity. Data for this compound is limited. Data for Oxotremorine M across all subtypes from a single source is not available.
Table 2: Muscarinic Receptor Functional Potencies (EC50, nM) of Selected Agonists
| Compound | M1 | M2 | M3 | M4 | M5 | Data Source |
| Arecoline hydrobromide | 7 | 95 | 11 | 410 | 69 | Abcam |
| Oxotremorine M | - | - | - | Potent Agonist | - | J Pharmacol Exp Ther (2009) 328: 331-42 |
| Pilocarpine | Partial Agonist | Partial Agonist | Partial Agonist | Partial Agonist | - | J Pharmacol Exp Ther (2009) 328: 331-42 |
Note: A lower EC50 value indicates higher potency. Data for this compound is limited. A comprehensive EC50 profile for Oxotremorine M and Pilocarpine across all subtypes from a single study is not available.
Interpretation of Data
The available data on Arecoline hydrobromide, a structurally similar compound to Arecaidine, suggests a degree of selectivity for the M1 and M3 receptors over the M2 and M4 receptors in functional assays[1]. However, it is important to note that Arecaidine propargyl ester, a derivative of Arecaidine, has shown some agonistic selectivity for cardiac M2 receptors[2]. The conflicting reports and the lack of a complete dataset for this compound itself highlight the necessity for direct, comprehensive in vitro testing to definitively determine its M2 receptor selectivity.
Experimental Protocols
To validate the M2 receptor selectivity of this compound, two key in vitro assays are recommended: a radioligand binding assay to determine binding affinity (Ki) and a functional assay to measure agonistic potency (EC50).
Radioligand Binding Assay (Competitive Inhibition)
This assay measures the ability of a test compound (this compound) to displace a known radiolabeled ligand from the muscarinic receptors.
Objective: To determine the binding affinity (Ki) of this compound for each of the five human muscarinic receptor subtypes (M1-M5).
Materials:
-
Cell membranes prepared from cell lines stably expressing individual human muscarinic receptor subtypes (e.g., CHO or HEK293 cells).
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS) or [³H]-QNB (non-subtype selective muscarinic antagonists).
-
This compound.
-
Non-selective muscarinic antagonist (e.g., Atropine) for determining non-specific binding.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor subtype and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand (typically at its Kd concentration), and varying concentrations of this compound.
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: cAMP Inhibition Assay (for M2 and M4 Receptors)
M2 and M4 receptors are coupled to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of this compound at the M2 and M4 muscarinic receptors.
Materials:
-
Cell line stably expressing the human M2 or M4 muscarinic receptor (e.g., CHO or HEK293 cells).
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Addition: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of forskolin to all wells to stimulate cAMP production.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the logarithm of the this compound concentration. Determine the EC50 value, which is the concentration of this compound that produces 50% of its maximal inhibitory effect.
Mandatory Visualizations
References
A Comparative Guide to HPLC and LC-MS/MS Methods for Arecaidine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for the accurate quantification of Arecaidine. Arecaidine, a major alkaloid found in the areca nut, is of significant interest in pharmacological and toxicological research. The choice of analytical methodology is critical for obtaining reliable data in pharmacokinetic studies, metabolic profiling, and quality control of areca nut-derived products. This document presents a detailed comparison of the two most common analytical techniques, offering insights into their respective experimental protocols, performance characteristics, and optimal applications.
Executive Summary
Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of Arecaidine. The primary distinction lies in their sensitivity and selectivity.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing complex biological matrices where Arecaidine may be present at low concentrations. The use of multiple reaction monitoring (MRM) significantly reduces matrix interference, leading to more accurate and precise results.
-
HPLC-UV is a more accessible and cost-effective technique suitable for the analysis of less complex samples, such as extracts from areca nut products, where Arecaidine concentrations are relatively high. While less sensitive than LC-MS/MS, a well-validated HPLC-UV method can provide reliable quantification for specific applications.
This guide will delve into the specifics of each method to aid researchers in selecting the most appropriate technique for their analytical needs.
Experimental Workflows
The general workflow for the quantification of Arecaidine using either HPLC or LC-MS/MS involves sample preparation, chromatographic separation, detection, and data analysis. The key difference lies in the detection method.
Caption: Experimental workflow for Arecaidine quantification.
Detailed Methodologies
HPLC-UV Method for Areca Alkaloids
This method is suitable for the simultaneous quantification of major areca alkaloids, including Arecaidine, in areca nut products.[1][2]
Sample Preparation:
-
Accurately weigh the powdered areca nut sample.
-
Extract the alkaloids using an appropriate solvent (e.g., methanol) with ultrasonication.
-
Centrifuge the extract to pellet solid particles.
-
Filter the supernatant through a 0.45 µm syringe filter before injection.
Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatography system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate buffer at pH 5.9) in an isocratic elution. A common ratio is 88:12 (v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at 215 nm.[4]
LC-MS/MS Method for Arecaidine Quantification
This method is highly sensitive and selective, making it ideal for the quantification of Arecaidine in biological matrices like plasma and saliva.[5][6]
Sample Preparation (Plasma):
-
To a plasma sample, add a suitable internal standard (e.g., deuterated Arecaidine).
-
Precipitate proteins by adding a solvent like methanol or acetonitrile.
-
Vortex and centrifuge the sample to pellet the precipitated proteins.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.[5]
Chromatographic Conditions:
-
Instrument: Liquid Chromatography system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: A gradient elution using two solvents:
-
Solvent A: 0.1% formic acid in water.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Flow Rate: Typically in the range of 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[6]
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for Arecaidine and the internal standard. For Arecaidine, a common transition is m/z 142.2 → 96.2.
Performance Comparison
The following tables summarize the key performance parameters for both HPLC-UV and LC-MS/MS methods for Arecaidine quantification based on published data.
Table 1: HPLC-UV Method Performance for Areca Alkaloids
| Parameter | Reported Values | Reference |
| Linearity Range | 0.1 - 100 µg/mL (for major alkaloids) | [1] |
| Limit of Detection (LOD) | Not consistently reported for Arecaidine | |
| Limit of Quantification (LOQ) | Not consistently reported for Arecaidine | |
| Accuracy (% Recovery) | Typically >95% | [3] |
| Precision (% RSD) | < 5% | [3] |
Note: Detailed validation data specifically for Arecaidine using HPLC-UV is limited in the reviewed literature. The data presented is for the general analysis of areca alkaloids.
Table 2: LC-MS/MS Method Performance for Arecaidine Quantification
| Parameter | Reported Values | Reference |
| Linearity Range | 1 - 1000 ng/mL | [7] |
| Limit of Detection (LOD) | 0.1 pg (on column) | [7] |
| Limit of Quantification (LOQ) | 1.25 ng/mL | [6] |
| Accuracy (% RE) | Within ±15% | [5] |
| Precision (% RSD) | < 15% (intra- and inter-day) | [5] |
| Recovery | > 90% | [5] |
Discussion and Recommendations
The cross-validation of HPLC-UV and LC-MS/MS methods for Arecaidine quantification reveals significant differences in their analytical capabilities.
LC-MS/MS stands out for its exceptional sensitivity and selectivity. The ability to detect Arecaidine at the picogram level makes it indispensable for pharmacokinetic and toxicokinetic studies where concentrations in biological fluids can be extremely low. The specificity of MRM transitions minimizes the risk of interference from endogenous matrix components, ensuring high accuracy and precision.
HPLC-UV , while less sensitive, offers a practical and economical alternative for applications where sample complexity is low and analyte concentrations are high. For instance, in the quality control of areca nut raw materials or finished products, an HPLC-UV method can provide reliable quantification of Arecaidine and other major alkaloids. The simplicity of the instrumentation and the lower operational costs are significant advantages.
-
For trace-level quantification in complex biological matrices (plasma, urine, saliva), LC-MS/MS is the recommended method due to its superior sensitivity, selectivity, and robustness.
-
For the quantification of major alkaloids in less complex samples such as areca nut extracts and commercial products, a validated HPLC-UV method can be a cost-effective and reliable option .
Researchers should carefully consider the expected concentration range of Arecaidine in their samples, the complexity of the sample matrix, and the available resources when selecting the most appropriate analytical technique. For regulatory submissions and bioequivalence studies, the higher stringency and validation standards associated with LC-MS/MS are generally preferred.
References
- 1. HPLC-Based Qualitative and Quantitative Analyses of Alkaloids in Chewable Areca Products from Different Geographic Regions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. hplc-based-qualitative-and-quantitative-analyses-of-alkaloids-in-chewable-areca-products-from-different-geographic-regions - Ask this paper | Bohrium [bohrium.com]
- 5. ovid.com [ovid.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Analysis of Alkaloids in Areca Nut-Containing Products by Liquid Chromatography-Tandem Mass-Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Muscarinic Effects of Arecaidine Hydrochloride and Pilocarpine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of arecaidine hydrochloride and pilocarpine, two alkaloids known to interact with the cholinergic system. While both are often discussed in the context of muscarinic receptor activity, their primary mechanisms and potencies differ significantly. This document synthesizes experimental data to clarify their pharmacological profiles, offering a resource for researchers in pharmacology and drug development.
Introduction and Overview
Pilocarpine is a well-characterized parasympathomimetic alkaloid derived from plants of the Pilocarpus genus. It functions as a non-selective muscarinic receptor agonist, though it shows a degree of preference for the M3 receptor subtype.[1] For over a century, it has been used clinically to treat conditions such as glaucoma and xerostomia (dry mouth) due to its secretagogue and miotic properties.[2][3]
Arecaidine is an alkaloid found in the areca nut, the fruit of the Areca catechu palm.[4] Its pharmacology is more complex and often conflated with its precursor, arecoline . Arecoline is a potent muscarinic agonist that is rapidly hydrolyzed to arecaidine in the body by carboxylesterases, particularly in the liver.[5][6] While arecoline is the primary muscarinic agent in the areca nut, arecaidine itself is predominantly characterized as a potent GABA reuptake inhibitor.[4] Some studies suggest that esters of arecaidine can possess significant muscarinic agonist activity, particularly at the M2 receptor subtype.[7][8] This guide will focus on the direct comparative effects on the muscarinic system, acknowledging the critical role of arecoline as the precursor to arecaidine's presence in vivo.
Mechanism of Action and Signaling Pathways
Muscarinic acetylcholine receptors (mAChRs) are G-protein coupled receptors (GPCRs) that mediate the effects of acetylcholine in the central and peripheral nervous systems. They are classified into five subtypes (M1-M5).
-
M1, M3, and M5 Receptors: These subtypes primarily couple to Gq/11 proteins. Agonist binding activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), leading to a variety of cellular responses like smooth muscle contraction and glandular secretion.
-
M2 and M4 Receptors: These subtypes couple to Gi/o proteins. Agonist binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits of the Gi/o protein can also directly activate certain potassium channels, leading to membrane hyperpolarization and inhibitory effects, such as slowing the heart rate.
Pilocarpine, as a non-selective agonist, can activate all five subtypes, though its therapeutic effects are often mediated by M3 receptors.[2] Arecoline (the precursor to arecaidine) is also a non-selective muscarinic agonist.[9][10] Direct muscarinic agonism by arecaidine itself is less potent, with some evidence pointing towards activity at M2 receptors.[7]
Figure 1: Simplified signaling pathways for muscarinic acetylcholine receptors.
Quantitative Data Comparison
Direct comparative data for this compound as a muscarinic agonist is limited. The data below primarily contrasts pilocarpine with arecoline, the immediate precursor to arecaidine, which is responsible for the primary muscarinic effects of areca nut.
Table 1: Muscarinic Receptor Functional Potency (EC50, nM)
| Compound | M1 | M2 | M3 | M4 | M5 | Reference(s) |
| Arecoline | 7 | 95 | 11 | 410 | 69 | |
| Pilocarpine | ~30,000 (pupil constriction, M3) | - | - | - | - | [2] |
| ~10,000 (ERK1/2 phos., M3) | - | - | - | - | [2] |
Note: EC50 values can vary significantly based on the cell type and functional readout used. The high EC50 for pilocarpine in the pupil constriction assay is notably greater than its binding affinity, suggesting a complex pharmacological profile that may involve partial agonism or biased signaling.[2]
Table 2: Muscarinic Receptor Binding Affinity (IC50, µM)
| Compound | Brain Region (Receptor Mix) | IC50 (µM) | Reference(s) |
| Arecoline | Thalamus/Brainstem (M2-rich) | ~10-20 | [11] |
| Hippocampus/Cortex (M1-rich) | ~200-400 | [11] | |
| Pilocarpine | Thalamus/Brainstem (M2-rich) | 14.9 ± 6.2 | [11] |
| Hippocampus/Cortex (M1-rich) | 40.6 ± 9.4 | [11] |
Note: This data comes from competitive binding assays against [3H]-l-QNB in rat brain slices. It shows that both agonists have a higher affinity for M2-rich regions. Pilocarpine displays lower selectivity between M1 and M2 regions compared to arecoline.[11]
Experimental Protocols
The characterization of muscarinic agonists involves a suite of standardized in vitro and ex vivo experiments to determine binding affinity, functional potency, and efficacy.
Radioligand Binding Assay (Competition)
This assay measures the affinity of a test compound (e.g., pilocarpine) for a specific receptor subtype by assessing its ability to displace a known radiolabeled antagonist (e.g., [3H]-N-methylscopolamine, NMS) from the receptor.
Methodology:
-
Preparation: Cell membranes from a cell line stably expressing a single muscarinic receptor subtype (e.g., CHO-M2 cells) are prepared.
-
Incubation: Membranes are incubated with a fixed concentration of the radioligand ([3H]-NMS) and varying concentrations of the unlabeled test compound.
-
Separation: The reaction is terminated, and bound radioligand is separated from unbound radioligand via rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.
-
Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) is determined. The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Figure 2: General workflow for a competitive radioligand binding assay.
Gq-Coupled Functional Assay (Inositol Phosphate Accumulation)
This assay measures the functional potency of an agonist at M1, M3, or M5 receptors by quantifying the accumulation of inositol phosphates (IPs), a downstream product of PLC activation.
Methodology:
-
Cell Labeling: Cells expressing the target receptor are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatases, causing IPs to accumulate.
-
Stimulation: Cells are stimulated with varying concentrations of the muscarinic agonist for a defined period.
-
Extraction: The reaction is stopped, and IPs are extracted from the cells.
-
Separation & Quantification: The [3H]-labeled IPs are separated from other components using anion-exchange chromatography and quantified by scintillation counting.
-
Analysis: Dose-response curves are generated to determine the agonist's EC50 and Emax (maximum effect).
Gi-Coupled Functional Assay (cAMP Inhibition)
This assay measures the functional potency of an agonist at M2 or M4 receptors by quantifying the inhibition of cyclic AMP production.
Methodology:
-
Cell Culture: Cells expressing the target receptor are cultured in assay plates.
-
Pre-stimulation: The cells' adenylyl cyclase is first stimulated with an agent like forskolin to produce a measurable baseline of cAMP.
-
Agonist Treatment: Cells are then treated with varying concentrations of the muscarinic agonist, which, via Gi coupling, will inhibit adenylyl cyclase and reduce cAMP levels.
-
Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA-based kit.
-
Analysis: Dose-response curves for the inhibition of cAMP production are plotted to determine the agonist's EC50 and Emax.
Conclusion: A Comparative Summary
The comparison between this compound and pilocarpine reveals two compounds with fundamentally different pharmacological profiles.
-
Pilocarpine is a direct-acting, non-selective muscarinic agonist. Its actions are well-documented, and it serves as a prototypical drug for stimulating muscarinic receptors, particularly M3, in both research and clinical settings. While it can act as a full or partial agonist depending on the specific receptor and signaling pathway, its primary mechanism is direct muscarinic receptor activation.[1][2]
-
This compound , in contrast, is primarily a GABA reuptake inhibitor.[4] The significant muscarinic activity associated with areca nut consumption stems from its precursor, arecoline . Arecoline is a potent muscarinic agonist that is rapidly metabolized to arecaidine.[5][6] Therefore, when studying the cholinergic effects of areca nut alkaloids, it is crucial to distinguish between the direct actions of arecoline and the subsequent, different actions of its metabolite, arecaidine. While some synthetic esters of arecaidine have shown muscarinic activity, the parent compound's primary role is not as a muscarinic agonist.[7][12]
For researchers, this distinction is critical. Pilocarpine is a reliable tool for directly probing muscarinic receptor function. Arecaidine, however, introduces a dual pharmacology involving both the cholinergic system (via its precursor arecoline) and the GABAergic system. Any experimental design must account for this complex profile.
References
- 1. Pharmacology of Pilocarpine | Pharmacology Mentor [pharmacologymentor.com]
- 2. Teaching an Old Drug New Tricks: Agonism, Antagonism, and Biased Signaling of Pilocarpine through M3 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4.6 Muscarinic Receptor Agonists – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
- 4. tandfonline.com [tandfonline.com]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. A Metabolomic Approach to the Metabolism of the Areca Nut Alkaloids Arecoline and Aracaidine in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships of new analogues of arecaidine propargyl ester at muscarinic M1 and M2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Arecaidine propargyl ester tosylate | mAChR M2 Agonists: R&D Systems [rndsystems.com]
- 9. Arecoline | C8H13NO2 | CID 2230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Autoradiographic analyses of agonist binding to muscarinic receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Muscarinic properties of compounds related to arecaidine propargyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
Functional Validation of Arecaidine Hydrochloride in an Alzheimer's Disease Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Arecaidine hydrochloride's functional activity in a preclinical model of Alzheimer's disease. The performance of this compound is evaluated against Arecoline, a structurally similar and well-studied natural compound, and Donepezil, a clinically approved acetylcholinesterase inhibitor. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support further research and development.
Introduction to this compound and the Disease Model
This compound is a pyridine alkaloid derived from the areca nut. It is recognized for its activity as a muscarinic acetylcholine receptor (mAChR) agonist and a potent inhibitor of GABA uptake.[1][2] These dual mechanisms of action make it a compound of interest for neurological disorders characterized by cholinergic deficits and altered GABAergic neurotransmission.
To evaluate the therapeutic potential of this compound, this guide focuses on its functional validation in the scopolamine-induced amnesia model in rodents. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, including learning and memory impairments, that mimic certain cholinergic aspects of Alzheimer's disease.[3] This model is widely used to screen and validate potential pro-cognitive and anti-amnesic compounds.
Data Presentation
The following tables summarize the comparative performance of this compound, Arecoline, and Donepezil across key in vitro and in vivo assays relevant to the scopolamine-induced amnesia model.
Table 1: In Vitro Activity Profile
| Compound | Primary Mechanism of Action | Acetylcholinesterase (AChE) Inhibition (IC50) | Muscarinic Receptor Binding Affinity (Ki) | GABA Uptake Inhibition (IC50) |
| This compound | Muscarinic Agonist, GABA Uptake Inhibitor | Data not available | M2 subtype preference reported[4] | Data not available |
| Arecoline | Muscarinic and Nicotinic Agonist | ~11.1 µM (for related activity)[5] | Agonist at M1-M5 receptors[5] | Not a primary mechanism |
| Donepezil | Acetylcholinesterase Inhibitor | 6.7 nM[6] | Low affinity | Not applicable |
Table 2: In Vivo Efficacy in Scopolamine-Induced Amnesia Model (Morris Water Maze)
| Treatment Group | Dosage | Escape Latency (seconds) - Day 4/5 | % Improvement vs. Scopolamine |
| Vehicle Control | - | ~20-25 | - |
| Scopolamine Control | 1 mg/kg | ~50-60 | 0% |
| This compound | Data not available | Data not available | Data not available |
| Arecoline | 5-10 mg/kg | Data suggests dose-dependent improvement[7] | Data not available for direct comparison |
| Donepezil | 3-10 mg/kg | Significant reduction, towards vehicle levels[8][9][10] | ~40-60% |
Table 3: Neurochemical Effects in Scopolamine-Induced Amnesia Model
| Treatment Group | Dosage | Brain Acetylcholine (ACh) Levels | Brain Acetylcholinesterase (AChE) Activity |
| Vehicle Control | - | Normal | Normal |
| Scopolamine Control | 1 mg/kg | Significantly decreased | No direct significant change |
| This compound | Data not available | Data not available | Data not available |
| Arecoline | Data not available | Expected to increase due to agonist activity | No direct inhibition |
| Donepezil | 3-10 mg/kg | Significantly increased vs. scopolamine[3] | Significantly inhibited[3] |
Note: "Data not available" indicates that specific quantitative data for this compound in these particular assays could not be identified in the reviewed literature. The data for Arecoline and Donepezil are compiled from various sources and represent approximate values for comparative purposes.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Scopolamine-Induced Amnesia Model and Morris Water Maze
Objective: To assess the effect of test compounds on spatial learning and memory in a rodent model of cholinergic deficit.
Protocol:
-
Animal Model: Male Wistar rats or C57BL/6 mice are commonly used.
-
Apparatus: A circular water tank (120-150 cm in diameter) filled with opaque water. A hidden platform is submerged 1-2 cm below the water surface.[11]
-
Acclimatization: Animals are handled for several days before the experiment and allowed to swim freely in the maze without the platform for 60 seconds on the day before training.
-
Treatment:
-
Scopolamine (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before each training session to induce amnesia.
-
Test compounds (this compound, Arecoline, Donepezil) or vehicle are administered (e.g., i.p. or orally) at specified times before scopolamine administration.
-
-
Training:
-
Animals undergo 4 trials per day for 4-5 consecutive days.
-
For each trial, the animal is placed in the water at one of four starting positions and allowed to swim and find the hidden platform.
-
If the animal does not find the platform within 60-90 seconds, it is gently guided to it.[11]
-
The time taken to find the platform (escape latency) is recorded.[12]
-
-
Probe Trial: On the day after the last training session, the platform is removed, and the animal is allowed to swim for 60 seconds. The time spent in the target quadrant (where the platform was located) is recorded as a measure of memory retention.[13]
Acetylcholinesterase (AChE) Activity Assay (Ellman's Method)
Objective: To measure the inhibitory effect of test compounds on AChE activity in brain tissue.[14]
Protocol:
-
Tissue Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in cold phosphate buffer (pH 8.0).
-
Reagents:
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Test compound solutions of varying concentrations.
-
-
Procedure:
-
In a 96-well plate, the brain homogenate is incubated with the test compound and DTNB for a pre-determined time.
-
The reaction is initiated by adding ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance is measured spectrophotometrically at 412 nm at regular intervals.
-
-
Data Analysis: The rate of the reaction is calculated, and the IC50 value (the concentration of the inhibitor that causes 50% inhibition of AChE activity) is determined.[15]
Muscarinic Receptor Binding Assay
Objective: To determine the binding affinity of test compounds for muscarinic acetylcholine receptors.
Protocol:
-
Membrane Preparation: Cell membranes expressing the target muscarinic receptor subtype (e.g., M2) are prepared.
-
Radioligand: A radiolabeled antagonist with high affinity for the receptor (e.g., [³H]-N-methylscopolamine) is used.
-
Competition Assay:
-
A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of varying concentrations of the unlabeled test compound.
-
The reaction is allowed to reach equilibrium.
-
-
Separation and Counting: The bound and free radioligand are separated by rapid filtration. The radioactivity of the filters (representing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the Ki (inhibitory constant) value for the test compound is calculated.[16][17]
GABA Uptake Inhibition Assay
Objective: To measure the ability of a test compound to inhibit the uptake of GABA into neuronal or glial cells.
Protocol:
-
Cell Culture: Cells expressing GABA transporters (e.g., primary cortical neurons or transfected cell lines) are cultured.
-
Uptake Assay:
-
Cells are incubated with a low concentration of radiolabeled GABA (e.g., [³H]-GABA) in the presence of varying concentrations of the test compound.
-
The uptake is allowed to proceed for a short period.
-
-
Termination and Lysis: The uptake is stopped by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Scintillation Counting: The amount of radioactivity in the cell lysate is measured using a scintillation counter to quantify the amount of GABA taken up by the cells.
-
Data Analysis: The IC50 value for the inhibition of GABA uptake is determined from the concentration-response curve.
Mandatory Visualization
Caption: Dual mechanism of this compound.
Caption: In vivo experimental workflow.
Caption: Comparative evaluation framework.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cracking the Betel Nut: Cholinergic Activity of Areca Alkaloids and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Active Motif Arecoline hydrobromide, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 6. Comparison of inhibitory activities of donepezil and other cholinesterase inhibitors on acetylcholinesterase and butyrylcholinesterase in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute and chronic arecoline: Effects on a scopolamine-induced deficit in complex maze learning - Kent Academic Repository [kar.kent.ac.uk]
- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 9. The Neuroprotective Effects of Dendropanax morbifera Water Extract on Scopolamine-Induced Memory Impairment in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Simple Protocol for Distinguishing Drug-induced Effects on Spatial Memory Acquisition, Consolidation and Retrieval in Mice Using the Morris Water Maze - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Escape latency: Significance and symbolism [wisdomlib.org]
- 13. researchgate.net [researchgate.net]
- 14. Human serial learning: enhancement with arecholine and choline impairment with scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Behavioral Analysis of Arecaidine and its Synthetic Analogs in Zebrafish: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the behavioral effects of arecaidine and its synthetic analogs in the zebrafish model. This document summarizes key experimental data, details relevant methodologies, and visualizes associated signaling pathways to facilitate further research and drug discovery.
Arecaidine, a primary alkaloid found in the areca nut, is a potent agonist at muscarinic acetylcholine receptors (mAChRs) and has been shown to modulate various behaviors in animal models.[1] The zebrafish (Danio rerio), with its genetic tractability, rapid development, and well-characterized behavioral repertoire, has emerged as a powerful tool for neurobehavioral research and high-throughput screening of psychoactive compounds.[2] This guide compares the known behavioral effects of arecaidine in zebrafish with the pharmacological profiles of its synthetic analogs, providing a framework for predicting their potential behavioral outcomes in this model system.
Data Presentation: Quantitative Behavioral Analysis
The following tables summarize the reported quantitative behavioral effects of arecaidine and arecoline (a structurally similar areca nut alkaloid) in zebrafish. It is important to note that while numerous synthetic analogs of arecaidine have been synthesized and pharmacologically characterized, to date, there is a lack of published studies investigating their behavioral effects directly in zebrafish. Therefore, the data for synthetic analogs are presented based on their in vitro or other in vivo model activities, which can be used to infer potential effects in zebrafish.
Table 1: Effects on Locomotor Activity in Zebrafish
| Compound | Model | Concentration/Dose | Observed Effect | Citation |
| Arecaidine | Adult Zebrafish | 10 µM | Reduced locomotor activity | [3] |
| Zebrafish Larvae (96 hpf) | 10 µM | Decreased swimming activity | [4] | |
| Arecoline | Adult Zebrafish | 10 mg/L | No significant effect on general locomotor activity | [2] |
| Zebrafish Larvae (120 hpf) | 0.001 - 1 ppm | Dose-dependent hyperactivity | [5] | |
| Arecaidine Propargyl Ester (APE) | Rat (in vivo) | - | Potent M1 and M2 muscarinic agonist | |
| Arecaidine 2-butynyl ester | Guinea-pig (in vitro) | - | Equipotent to APE at M1 and M2 receptors | |
| Hydroxylated Arecaidine Esters | Human mAChRs (in vitro) | - | M1 receptor antagonists |
Table 2: Effects on Anxiety-Like and Social Behaviors in Zebrafish
| Compound | Behavioral Assay | Model | Concentration/Dose | Observed Effect | Citation |
| Arecaidine | Social Interaction Test | Adult Zebrafish | 10 µM | Reduced aggressiveness and conspecific social interaction | [3] |
| Arecoline | Novel Tank Test | Adult Zebrafish | 10 mg/L | Anxiolytic-like behavior | [2] |
| Social Preference Test | Adult Zebrafish | 10 mg/L | Increased social preference | [2] | |
| Shoaling Assay | Adult Zebrafish | 10 mg/L | Disrupted shoaling | [2] | |
| Arecaidine Propargyl Ester (APE) | - | - | - | Predicted anxiolytic and altered social behavior due to potent muscarinic agonism | |
| Hydroxylated Arecaidine Esters | - | - | - | Predicted anxiogenic or other behavioral changes due to muscarinic antagonism |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key behavioral assays used to assess the effects of arecaidine and its analogs in zebrafish.
Locomotor Activity Assay
This assay is used to assess the general activity levels and exploratory behavior of zebrafish.
-
Apparatus: A multi-well plate (e.g., 96-well) or a small tank.
-
Procedure:
-
Individually place zebrafish larvae or adults into the wells or tank containing system water.
-
Acclimate the fish for a specified period (e.g., 30 minutes).
-
Introduce the test compound (arecaidine or analog) at the desired concentration into the water.
-
Record the movement of the fish using an automated video tracking system for a defined duration (e.g., 10-30 minutes).
-
Analyze the video recordings to quantify parameters such as total distance moved, velocity, and time spent in different zones of the arena.[5]
-
Novel Tank Diving Test (for Anxiety-Like Behavior)
This test is based on the natural tendency of zebrafish to initially dive to the bottom of a novel environment and gradually explore the upper regions as their anxiety decreases.
-
Apparatus: A narrow, transparent tank (e.g., 15 cm height x 10 cm length x 5 cm width).
-
Procedure:
-
Fill the tank with system water.
-
Gently introduce a single adult zebrafish into the tank.
-
Record the fish's behavior for 5-10 minutes using a side-view camera.
-
Analyze the video to measure parameters such as:
-
Latency to enter the top half of the tank.
-
Time spent in the top, middle, and bottom thirds of the tank.
-
Number of transitions between the zones.
-
Freezing behavior.
-
-
Anxiolytic compounds are expected to decrease the latency to enter the top and increase the time spent in the upper portion of the tank.[2]
-
Social Preference Test
This assay evaluates the motivation of a zebrafish to interact with conspecifics.
-
Apparatus: A three-chambered tank, where a central chamber is flanked by two side chambers, separated by transparent partitions.
-
Procedure:
-
Place the test fish in the central chamber and allow it to acclimate.
-
Place a group of conspecifics (stimulus fish) in one of the side chambers, leaving the other side chamber empty.
-
Record the test fish's behavior for a set period (e.g., 10 minutes).
-
Analyze the video to determine the amount of time the test fish spends in proximity to the chamber with the conspecifics versus the empty chamber.
-
An increase in time spent near the conspecifics is interpreted as social preference.[2]
-
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the behavioral analysis of arecaidine and its analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of acute and chronic arecoline in adult zebrafish: Anxiolytic-like activity, elevated brain monoamines and the potential role of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of the psychoactive activity of four primary Areca nut alkaloids in zebrafish by behavioral approach and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oxidative Stress and Endoplasmic Reticulum Stress Contributes to Arecoline and Its Secondary Metabolites-Induced Dyskinesia in Zebrafish Embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmaceutical Assessment Suggests Locomotion Hyperactivity in Zebrafish Triggered by Arecoline Might Be Associated with Multiple Muscarinic Acetylcholine Receptors Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Neuropharmacology of Arecaidine Hydrochloride and Structurally Related GABA Uptake Inhibitors
A comprehensive analysis of the neuropharmacological effects of Arecaidine hydrochloride in comparison to its structural analogs, Guvacine and Nipecotic acid. This guide synthesizes published findings on their mechanisms of action, potency as GABA uptake inhibitors, and their effects on in vivo models, providing researchers, scientists, and drug development professionals with a concise reference for future studies.
This compound, a pyridine alkaloid derived from the areca nut, is a potent inhibitor of γ-aminobutyric acid (GABA) uptake.[1][2][3][4] Its neuropharmacological profile is of significant interest due to its structural similarity to other well-characterized GABA uptake inhibitors, namely Guvacine and Nipecotic acid.[5] All three compounds share a core piperidine ring structure and are recognized for their ability to modulate GABAergic neurotransmission by blocking the reuptake of GABA from the synaptic cleft, thereby prolonging its inhibitory effects. This guide provides a comparative overview of the published findings on these three compounds, focusing on their biochemical potency, mechanisms of action, and observed in vivo effects.
Comparative Analysis of In Vitro Potency
The primary mechanism of action for Arecaidine, Guvacine, and Nipecotic acid is the inhibition of GABA transporters (GATs). The potency of this inhibition is a key determinant of their neuropharmacological effects. While all three are effective inhibitors, their affinity for different GAT subtypes varies, which may underlie their distinct in vivo profiles.
| Compound | Transporter Subtype | IC50 Value (µM) | Species | Reference |
| This compound | Not Specified | Potent inhibitor (quantitative value not available in searched literature) | Cat | [6] |
| Guvacine | rGAT-1 | 39 | Rat | Not Specified |
| rGAT-2 | 58 | Rat | Not Specified | |
| rGAT-3 | 378 | Rat | Not Specified | |
| Nipecotic acid | mGAT-1 | 2.6 | Mouse | Not Specified |
| mGAT-2 | 310 | Mouse | Not Specified | |
| mGAT-3 | 29 | Mouse | Not Specified | |
| mGAT-4 | 16 | Mouse | Not Specified | |
| hGAT-1 | 8 | Human | Not Specified | |
| rGAT-2 | 38 | Rat | Not Specified | |
| hGAT-3 | 106 | Human | Not Specified |
Note: The IC50 value for this compound's GABA uptake inhibition was not explicitly found in the searched literature, though it is consistently referred to as a "potent" inhibitor.
In addition to its effects on GABA transporters, Arecaidine has been shown to be a substrate for the H+-coupled amino acid transporter 1 (PAT1, SLC36A1), where it competitively inhibits the uptake of L-proline with an affinity constant (Km) of 3.8 mM in HeLa cells expressing human PAT1.
Signaling Pathways and Mechanisms of Action
The primary signaling pathway affected by these compounds is the GABAergic system. By inhibiting GABA reuptake, they increase the concentration of GABA in the synaptic cleft, leading to enhanced activation of postsynaptic GABA-A and GABA-B receptors. This results in neuronal hyperpolarization and a general inhibitory effect on neurotransmission.
Arecaidine's interaction with the PAT1 transporter suggests a secondary mechanism that could influence its overall neuropharmacological profile, potentially affecting amino acid transport and cellular metabolism.
Comparative In Vivo Neuropharmacological Effects
The in vivo effects of these GABA uptake inhibitors have been investigated in various animal models, primarily focusing on their anticonvulsant and locomotor activities.
| Compound | Animal Model | Observed Effects | Dosage | Reference |
| This compound | Cat (spinal cord) | Enhanced inhibitory actions of GABA and beta-alanine. | Electrophoretic application | [6] |
| Mouse | Marginally reduced lethal effects of bicuculline; little to no anticonvulsant activity. | 1 g/kg (subcutaneous) | [6] | |
| Zebrafish | Reduced aggressiveness and conspecific social interaction. | Not Specified | [7] | |
| Guvacine | Cat (spinal cord) | Enhanced the inhibition of spinal neurones by GABA. | Electrophoretic application | [6] |
| Nipecotic acid | Mouse | Reduced NMDA-induced locomotor activity when injected into the subpallidal region. | Not Specified | [8] |
| Rat | Attenuated cocaine-induced hyperactivation. | 2.5-10 mg/kg | [9] |
Note: The available in vivo data is not always directly comparable due to differences in animal models, routes of administration, and endpoints measured.
Experimental Protocols
In Vitro GABA Uptake Assay (General Protocol)
A common method for determining the IC50 values of GABA uptake inhibitors involves a radioligand uptake assay in either primary cell cultures or cell lines expressing specific GABA transporter subtypes. A generalized protocol is as follows:
-
Cell Culture: Cells (e.g., HEK293 cells) are transiently or stably transfected with the cDNA for the desired GABA transporter subtype (e.g., GAT-1, GAT-2, GAT-3).
-
Assay Preparation: Cells are seeded in multi-well plates and grown to confluence.
-
Incubation: The cells are washed and pre-incubated with varying concentrations of the test compound (e.g., Arecaidine HCl, Guvacine, Nipecotic acid) in a buffered solution.
-
Uptake Initiation: Radiolabeled GABA (e.g., [³H]GABA) is added to initiate the uptake process.
-
Termination and Lysis: After a defined incubation period, the uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed to release the intracellular contents.
-
Quantification: The amount of radiolabeled GABA taken up by the cells is quantified using liquid scintillation counting.
-
Data Analysis: IC50 values are calculated by plotting the percentage of inhibition of GABA uptake against the concentration of the test compound.
In Vivo Locomotor Activity (General Protocol)
Locomotor activity is a common behavioral endpoint used to assess the central nervous system effects of pharmacological agents.
-
Animal Acclimation: Rodents (e.g., mice or rats) are acclimated to the testing environment (e.g., open field arena) for a set period before drug administration.
-
Drug Administration: The test compound is administered via a specific route (e.g., intraperitoneal, subcutaneous, oral).
-
Observation Period: The animals are placed in the activity chambers, and their locomotor activity is recorded for a defined duration using automated systems that typically employ infrared beams to track movement.
-
Data Collection: Parameters such as total distance traveled, horizontal activity, and vertical activity (rearing) are recorded.
-
Data Analysis: The data from the drug-treated groups are compared to a vehicle-treated control group to determine the effect of the compound on locomotor activity.
Conclusion
This compound, Guvacine, and Nipecotic acid are all valuable research tools for investigating the role of GABAergic neurotransmission. While they share a common mechanism of GABA uptake inhibition, their varying potencies at different GAT subtypes and potential interactions with other transporters like PAT1 (in the case of Arecaidine) likely contribute to their distinct neuropharmacological profiles. The lack of a definitive IC50 value for Arecaidine's GABA uptake inhibition in the reviewed literature highlights a key data gap that warrants further investigation to enable a more precise quantitative comparison with its structural analogs. Future research should also focus on more direct comparative in vivo studies to better elucidate the functional consequences of their biochemical differences.
References
- 1. A homogeneous assay to assess GABA transporter activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | GABA Uptake Inhibitor | AmBeed.com [ambeed.com]
- 5. Arecaidine - Wikipedia [en.wikipedia.org]
- 6. Effects of the Areca nut constituents arecaidine and guvacine on the action of GABA in the cat central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Various GABA-mimetic drugs differently affect cocaine-evoked hyperlocomotion and sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Arecaidine Hydrochloride: A Procedural Guide
The proper disposal of arecaidine hydrochloride, a compound utilized in research and drug development, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound, in line with regulatory standards.
This compound is considered a hazardous substance and requires careful management.[1] It is harmful if swallowed and can cause skin, eye, and respiratory irritation.[2][3][4] Therefore, all waste containing this chemical must be handled in accordance with local, state, and federal regulations.[1]
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
-
Eye Protection: Wear safety glasses or goggles.[1]
-
Hand Protection: Handle with chemically resistant gloves.[2]
-
Respiratory Protection: Use a dust respirator, especially when handling the solid form, to avoid inhaling dust particles.[1][5]
-
Protective Clothing: Wear a lab coat or other protective clothing to prevent skin contact.[1]
Step-by-Step Disposal Protocol
The disposal of this compound waste must follow a structured process from the point of generation to its final collection by authorized personnel.
Step 1: Waste Characterization and Segregation
-
Identify all waste streams containing this compound. This includes unused or expired product, contaminated lab materials (e.g., gloves, wipes, pipette tips), and solutions.
-
Do not mix this compound waste with incompatible materials, such as strong oxidizing or reducing agents, or strong acids and alkalis.[5]
-
Segregate this waste from non-hazardous trash. Disposal in regular trash or down the sewer system is prohibited.[6][7]
Step 2: Container Selection and Labeling
-
Container Choice: Use only appropriate, chemically compatible containers for waste storage.[6][8] Polyethylene or polypropylene containers are recommended.[1] The container must be in good condition, free from damage, and have a secure, leak-proof closure.[6]
-
Labeling: As soon as the first drop of waste enters the container, it must be labeled.[7] The label should clearly state "Hazardous Waste" and identify the contents, including "this compound."[7] Ensure the full chemical name is used, not abbreviations.
Step 3: Accumulation and Storage in a Satellite Accumulation Area (SAA)
-
Location: Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[6][8]
-
Container Management: Keep the waste container closed at all times, except when adding waste.[8]
-
Secondary Containment: It is best practice to store hazardous waste containers within a secondary containment system to prevent the spread of material in case of a leak.[6]
Step 4: Arranging for Disposal
-
Consult Authority: Consult your institution's Environmental Health and Safety (EH&S) department or a designated Waste Management Authority to arrange for the collection and disposal of the waste.[1]
-
Do Not Transport: Laboratory personnel should not transport hazardous waste to central storage facilities; this must be done by authorized staff.[7]
-
Recycling: Wherever possible, recycling should be considered for unused material if it has not been contaminated.[1]
Spill Management Procedures
In the event of a spill, immediate and appropriate action is necessary.
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[1]
-
Dampen the material with water to prevent it from becoming airborne before sweeping.[1]
-
Sweep or vacuum up the material. If using a vacuum, it must be fitted with a HEPA filter.[1]
-
Collect the spilled material and all cleanup supplies (e.g., contaminated wipes) and place them in a suitable, closed container for disposal as hazardous waste.[1][2][5]
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert emergency responders and your institution's EH&S department, providing them with the location and nature of the hazard.[1]
-
Regulatory and Storage Limits
Laboratories are subject to strict regulations regarding the amount of hazardous waste that can be stored and for how long. The following table summarizes key quantitative limits, primarily based on United States EPA regulations for academic laboratories.
| Parameter | Limit | Regulatory Context |
| Maximum Hazardous Waste in SAA | 55 gallons | A maximum of 55 gallons of hazardous waste may be accumulated in a Satellite Accumulation Area.[7][8] |
| Maximum Acutely Toxic Waste ("P-listed") in SAA | 1 quart (liquid) or 1 kg (solid) | For acutely toxic wastes, the storage limit is significantly lower. Once this limit is reached, it must be removed within three days.[8] |
| Maximum Storage Time in Laboratory | 12 months | Hazardous waste must be removed from the laboratory within twelve months of the start of accumulation.[8][9] |
| Corrosivity Characteristic (pH) | ≤ 2 or ≥ 12.5 | Aqueous solutions falling within this pH range are considered corrosive hazardous waste.[8] |
Disposal Workflow
The following diagram illustrates the logical steps and decision points in the proper disposal procedure for this compound.
Caption: Workflow for the safe disposal and spill management of this compound waste.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. s3.amazonaws.com [s3.amazonaws.com]
- 3. This compound | C7H12ClNO2 | CID 12305194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. biocrick.com [biocrick.com]
- 6. danielshealth.com [danielshealth.com]
- 7. vumc.org [vumc.org]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. epa.gov [epa.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Arecaidine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Arecaidine hydrochloride, a compound requiring careful management. Adherence to these procedural steps will minimize risk and ensure operational integrity.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1][2][3] As a combustible solid, it can also form explosive dust-air mixtures.[1] Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications & Use |
| Eye Protection | Chemical safety goggles or a full-face shield | Must be worn at all times in the handling area to protect against dust particles and splashes. A face shield is recommended for supplementary protection, especially when handling larger quantities.[1] |
| Hand Protection | Nitrile or rubber gloves | Gloves must be inspected before use and disposed of after handling the compound.[2] Double gloving is recommended for enhanced protection.[1] After use, hands should be washed thoroughly. |
| Respiratory Protection | Dust respirator (N95 or P1 type) | Use a NIOSH (US) or EN 143 (EU) approved respirator where dust formation is likely.[2] For situations with a higher risk of inhalation, a full-face supplied air respirator may be necessary.[4] |
| Body Protection | Laboratory coat, impervious clothing | A long-sleeved lab coat should be worn and buttoned to cover as much skin as possible. For tasks with a higher risk of contamination, impervious clothing is recommended.[5] |
| Footwear | Closed-toe shoes | Shoes must cover the entire foot. Protective shoe covers may also be utilized.[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is crucial for safety and research integrity. The following workflow outlines the key stages of the process.
Step-by-Step Handling Procedures
1. Preparation and Planning:
-
Review the Safety Data Sheet (SDS): Before handling, thoroughly read and understand the SDS for this compound.[1][2][3][4]
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood or other ventilated enclosure.[2][5]
-
Assemble PPE: Gather all necessary PPE as outlined in the table above and inspect it for any damage.
2. Handling and Experimentation:
-
Avoid Dust Generation: When handling the solid form, use techniques that minimize the creation of dust.[1]
-
Weighing: If weighing the powder, do so in a ventilated enclosure.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area.[5] Wash hands thoroughly after handling.[4]
Emergency and Spill Procedures
In the event of an emergency, prompt and correct action is critical.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[1][3] Seek medical attention.[4] |
| Skin Contact | Immediately remove all contaminated clothing.[1] Wash the affected skin area with soap and plenty of water.[2] If irritation persists, seek medical attention.[3] |
| Inhalation | Move the individual to fresh air.[2][3] If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration.[4] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[4] Rinse the mouth with water.[2] Seek immediate medical attention.[5] |
Spill Management
-
Minor Spills:
-
Evacuate non-essential personnel from the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material.
-
To prevent dust formation, you can dampen the material with water before sweeping.[1]
-
Carefully sweep or vacuum the material into a suitable, labeled container for disposal. Use a vacuum cleaner fitted with a HEPA filter.[1]
-
-
Major Spills:
-
Evacuate the area immediately and alert emergency responders.[1]
-
Restrict access to the spill area.
-
Only personnel trained in hazardous spill cleanup should address the spill, wearing appropriate PPE.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all contaminated materials, including disposable PPE, absorbent materials from spills, and empty containers, in a designated and clearly labeled hazardous waste container.
-
Container Labeling: The waste container must be labeled with the words "Hazardous Waste" and the chemical name "this compound."
-
Disposal: Dispose of the waste in accordance with all local, state, and federal regulations.[1][5] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on disposal procedures. Do not dispose of this chemical down the drain.[2]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
